PF-3644022
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PF-3644022 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3644022 is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway. This pathway plays a central role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are pivotal in the pathogenesis of numerous inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to the p38/MK2 Signaling Axis in Inflammation
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and cellular stress.[1][2] Activation of this pathway leads to the phosphorylation and activation of a variety of downstream substrates, including MK2.[3][4] Once activated, MK2 phosphorylates and regulates the function of several target proteins involved in the inflammatory response. A key function of activated MK2 is the stabilization of messenger RNA (mRNA) transcripts of pro-inflammatory cytokines, most notably TNF-α, by phosphorylating and inactivating tristetraprolin (TTP), a protein that promotes mRNA degradation. By inhibiting MK2, this compound effectively blocks this stabilization, leading to a reduction in the production of TNF-α and other inflammatory mediators.[5]
Mechanism of Action of this compound
This compound is a potent, freely reversible, and ATP-competitive inhibitor of MK2.[5][6] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the transfer of phosphate from ATP to its substrates. This direct inhibition of MK2's kinase activity is the primary mechanism by which this compound exerts its anti-inflammatory effects.[6] The selectivity of this compound for MK2 over other kinases, including the upstream kinase p38, is a key characteristic that may offer a more targeted therapeutic approach with a potentially improved safety profile compared to broader p38 MAPK inhibitors.[7][8]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | Parameter | Value | Reference(s) |
| MK2 Enzyme | Cell-free | Ki | 3 nM | [5][6] |
| MK2 Enzyme | Cell-free | IC50 | 5.18 nM | [9] |
| MK3 Enzyme | Cell-free | IC50 | 53 nM | [10] |
| PRAK Enzyme | Cell-free | IC50 | 5.0 nM | [10] |
| TNF-α Production | U937 cells (LPS-stimulated) | IC50 | 159 nM | [6][7] |
| TNF-α Production | Human PBMCs (LPS-stimulated) | IC50 | 160 nM | [5] |
| IL-6 Production | Human PBMCs (LPS-stimulated) | IC50 | 1.26 µM | [7] |
| TNF-α Production | Human Whole Blood (LPS-stimulated) | IC50 | 1.6 µM | [5][6] |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC50 | 10.3 µM | [5][6] |
| p-HSP27 Inhibition | U937 cells (LPS-stimulated) | IC50 | 86.4 nM | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | ED50 / Effective Dose | Reference(s) |
| LPS-induced TNF-α production | Rat | Inhibition of TNF-α | 6.9 mg/kg (oral) | [5] |
| LPS-induced endotoxemia | Mouse | Inhibition of TNF-α | 7.02 mg/kg (oral) | [9] |
| Streptococcal cell wall-induced arthritis | Rat | Inhibition of paw swelling | 20 mg/kg (oral, twice daily) | [5][10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: p38/MK2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
In Vitro MK2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against MK2.
Methodology:
-
Reaction Buffer: Prepare a kinase reaction buffer consisting of 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% bovine serum albumin (BSA), and 0.0005% Tween 20.[11]
-
Enzyme and Substrate: Use recombinant human MK2 enzyme and a fluorescently labeled HSP27 peptide as the substrate.[11]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP to the mixture of enzyme, substrate, and inhibitor. The ATP concentration should be at the Km(app) for MK2.[11]
-
Incubation: Incubate the reaction at room temperature.
-
Termination: Stop the reaction during the linear phase by adding 30 mM EDTA.[11]
-
Detection: Analyze the reaction products using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip 3000) to separate the phosphorylated and unphosphorylated substrate.[11]
-
Data Analysis: Quantify the amount of phosphorylated product and calculate the percent inhibition at each inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based LPS-Induced TNF-α Production Assay
Objective: To assess the cellular potency of this compound in inhibiting TNF-α production.
Methodology:
-
Cell Culture: Culture human monocytic U937 cells or isolated human peripheral blood mononuclear cells (PBMCs) in appropriate media.[7][11]
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.[11]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[11][12]
-
Incubation: Incubate the cells for 4 hours (for U937) or 16 hours (for PBMCs) at 37°C in a CO₂ incubator.[11]
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay.[11]
-
Data Analysis: Calculate the percent inhibition of TNF-α production at each this compound concentration and determine the IC50 value.
In Vivo LPS-Induced TNF-α Production Model
Objective: To evaluate the in vivo efficacy of this compound in an acute inflammation model.
Methodology:
-
Animals: Use male Lewis rats or mice.
-
Dosing: Administer this compound orally at various doses.[5][9]
-
LPS Challenge: After a specified pre-treatment time, administer LPS intravenously (e.g., 1 mg/kg in rats) or intraperitoneally.[7]
-
Blood Collection: Collect blood samples at the time of peak TNF-α production (e.g., 90 minutes post-LPS challenge in rats).[7]
-
Plasma Separation: Prepare plasma from the blood samples.
-
TNF-α Measurement: Quantify plasma TNF-α levels using a species-specific ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of TNF-α production and calculate the ED50 value.
In Vivo Streptococcal Cell Wall-Induced Arthritis Model
Objective: To assess the therapeutic potential of this compound in a chronic inflammatory arthritis model.
Methodology:
-
Animals: Use female Lewis rats.[13]
-
Induction of Arthritis: Induce arthritis by a single intraperitoneal injection of an aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (SCW PG-PS).[13]
-
Dosing Regimen: Begin oral administration of this compound (e.g., twice daily) at the onset of the chronic phase of arthritis (typically 10-21 days post-induction).[5][13]
-
Assessment of Paw Swelling: Measure the volume of the hind paws using a plethysmometer at regular intervals throughout the study.
-
Data Analysis: Compare the change in paw volume in the this compound-treated groups to the vehicle-treated control group. Calculate the dose-dependent inhibition of paw swelling and determine the ED50.[5]
Conclusion
This compound is a well-characterized, potent, and selective MK2 inhibitor with demonstrated anti-inflammatory activity in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of TNF-α and other pro-inflammatory cytokine production through the p38/MK2 signaling pathway, presents a compelling therapeutic strategy for the treatment of a range of inflammatory diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of MK2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doi.org [doi.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3644022: A Selective, ATP-Competitive Inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream substrate of the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses, primarily through the post-transcriptional control of pro-inflammatory cytokines such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6). As a result, MK2 has emerged as a promising therapeutic target for a range of inflammatory diseases. PF-3644022 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of MK2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and the experimental methodologies used for its characterization.
Mechanism of Action: Targeting the p38/MK2 Signaling Axis
The p38 MAPK signaling pathway is activated by a variety of extracellular stimuli, including cellular stress and inflammatory cytokines[1][2]. This activation initiates a phosphorylation cascade where upstream kinases (MAPKKKs and MAPKKs like MKK3 and MKK6) phosphorylate and activate p38 MAPK[1][3][4]. Activated p38 then phosphorylates and activates its downstream substrate, MK2[3][4][5].
Once activated, MK2 plays a pivotal role in regulating the synthesis of pro-inflammatory cytokines. It achieves this by modulating the stability and translation of the mRNAs for cytokines like TNFα and IL-6[6]. A key downstream substrate of MK2 is heat shock protein 27 (HSP27), and the phosphorylation of HSP27 serves as a reliable biomarker for MK2 activity[6][7].
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of MK2[6][7]. It is a freely reversible, ATP-competitive inhibitor that binds to the ATP pocket of MK2, preventing the phosphorylation of downstream substrates[6][8]. Crystallographic studies have confirmed this binding mode[9][10]. By inhibiting MK2, this compound effectively blocks the signaling cascade that leads to the production of key inflammatory mediators.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of MK2 with excellent selectivity against other kinases. Its activity has been characterized in both biochemical and cellular assays.
Biochemical Activity & Kinase Selectivity
The inhibitory potency of this compound was determined against MK2 and other related kinases. The compound shows high affinity for MK2, with a dissociation constant (Ki) in the low nanomolar range. Its selectivity is noteworthy, with significantly lower potency against other members of the MAPKAP kinase family and a broad panel of other human kinases[6][7].
| Target Kinase | Parameter | Value (nM) | Reference |
| MK2 | IC₅₀ | 5.2 | [7] |
| MK2 | Kᵢ | 3.0 | [6][7] |
| PRAK (MK5) | IC₅₀ | 5.0 | [7] |
| MK3 | IC₅₀ | 53 | [7] |
| MNK2 | IC₅₀ | 148 | [7] |
Table 1: Biochemical potency and selectivity of this compound.
Cellular Functional Activity
In cellular contexts, this compound effectively suppresses the production of pro-inflammatory cytokines. Its potency was evaluated in various cell types, including the human U937 monocytic cell line, peripheral blood mononuclear cells (PBMCs), and in human whole blood stimulated with lipopolysaccharide (LPS)[6][7]. The inhibition of TNFα production in cells correlates closely with the inhibition of HSP27 phosphorylation, confirming its on-target effect[6][7].
| Cellular System | Stimulus | Measured Cytokine | Parameter | Value | Reference |
| U937 Cells / PBMCs | LPS | TNFα | IC₅₀ | 160 nM | [6][7][11] |
| Human Whole Blood | LPS | TNFα | IC₅₀ | 1.6 µM | [6][7] |
| Human Whole Blood | LPS | IL-6 | IC₅₀ | 10.3 µM | [6][7] |
Table 2: Cellular activity of this compound in inhibiting cytokine production.
Pharmacokinetics and In Vivo Efficacy
This compound demonstrates favorable pharmacokinetic properties and is orally efficacious in rodent models of inflammation, highlighting its potential for in vivo therapeutic applications.
Pharmacokinetic Profile
Studies in rats have shown that this compound possesses good pharmacokinetic parameters suitable for oral administration[6][8]. The efficacy observed in chronic inflammation models has been strongly correlated with maintaining a minimum plasma concentration (Cₘᵢₙ) above the concentration required for 50% efficacy (EC₅₀) in acute models[6].
In Vivo Efficacy
The anti-inflammatory effects of this compound have been validated in both acute and chronic rat models of inflammation[6].
| In Vivo Model | Species | Efficacy Endpoint | Parameter | Value (mg/kg) | Reference |
| Acute LPS-Induced Endotoxemia | Rat | TNFα Production | ED₅₀ | 6.9 | [6][8][11] |
| Acute LPS-Induced Endotoxemia | Mouse | TNFα Production | ED₅₀ | 7.02 | [12] |
| Chronic SCW-Induced Arthritis | Rat | Paw Swelling | ED₅₀ | 20 | [6][8][11] |
Table 3: In vivo efficacy of orally administered this compound in rodent models. (SCW: Streptococcal Cell Wall).
Experimental Protocols
The characterization of this compound involved a series of standardized biochemical, cellular, and in vivo assays.
In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MK2.
-
Reaction Components : The assay is typically performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% bovine serum albumin (BSA), and 0.0005% Tween 20[13].
-
Enzyme and Substrate : Recombinant human MK2 enzyme is used with a fluorescently labeled peptide derived from HSP27 as the substrate[13]. ATP is added at a concentration near its Kₘ for the enzyme to initiate the reaction[13].
-
Inhibitor Addition : this compound is serially diluted (typically in DMSO) and pre-incubated with the MK2 enzyme before the addition of ATP.
-
Reaction and Termination : The kinase reaction is allowed to proceed at room temperature and is terminated during the linear phase by adding a solution of EDTA[13].
-
Detection : The phosphorylated and unphosphorylated substrate peptides are separated electrophoretically and quantified using a microfluidic chip-based system (e.g., Caliper LabChip 3000)[13].
-
Data Analysis : The amount of phosphorylated product is measured, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular TNFα Inhibition Assay
This assay quantifies the ability of this compound to block cytokine production in a cellular model of inflammation.
-
Cell Culture : Human U937 monocytic cells or freshly isolated PBMCs are cultured in appropriate media and plated in 96-well plates.
-
Compound Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour[13].
-
Stimulation : Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the cell cultures[13].
-
Incubation : The cells are incubated for a period that corresponds with peak cytokine production (e.g., 4 hours for TNFα in U937 cells, 16 hours for PBMCs)[13].
-
Supernatant Collection : The cell culture plates are centrifuged, and the supernatant containing the secreted cytokines is collected.
-
Quantification : TNFα levels in the supernatant are measured using a validated immunoassay, such as a commercial ELISA or an electrochemiluminescence-based platform (e.g., MesoScale Discovery)[13].
-
Data Analysis : IC₅₀ values are determined from the dose-response curve of TNFα inhibition.
In Vivo LPS-Induced TNFα Model
This acute model assesses the oral efficacy of this compound in a living system.
-
Animal Model : Male Sprague-Dawley rats or BALB/c mice are used for the study[6][12].
-
Compound Administration : this compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses.
-
LPS Challenge : At a time corresponding to the expected peak plasma concentration of the compound (e.g., 1-2 hours post-dose), animals are challenged with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response.
-
Blood Collection : Blood samples are collected at the time of peak TNFα response (e.g., 90 minutes post-LPS challenge).
-
Plasma TNFα Measurement : Plasma is isolated from the blood samples, and TNFα levels are quantified by a specific immunoassay.
-
Data Analysis : The dose-dependent inhibition of TNFα production is analyzed, and the ED₅₀ (the dose required to achieve 50% of the maximum effect) is calculated[6].
Conclusion
This compound is a well-characterized, potent, and selective MK2 inhibitor with demonstrated efficacy in both cellular and in vivo models of inflammation. Its ATP-competitive mechanism of action, favorable pharmacokinetic profile, and oral bioavailability make it a significant tool for investigating the biological roles of MK2 and a valuable lead compound in the development of novel anti-inflammatory therapeutics. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the therapeutic potential of MK2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6T8X: Crystal structure of MAPKAPK2 (MK2) complexed with this compound and 5-(4-bromophenyl)-N-[4-(1-piperazinyl)phenyl]-N-(2-pyridinylmethyl)-2-furancarboxamide [ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of PF-3644022: A Selective MK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3644022 is a potent, ATP-competitive, and highly selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). As a key downstream substrate of p38 MAPK, MK2 plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). The development of selective MK2 inhibitors like this compound represents a promising therapeutic strategy for various inflammatory diseases, potentially offering a more favorable safety profile compared to broader p38 MAPK inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.
Discovery and Rationale
The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory stimuli and stress.[1] Activation of this pathway leads to the production of inflammatory cytokines that are implicated in a host of diseases. While p38 MAPK itself has been a major target for drug development, clinical translation has been hampered by toxicity concerns, likely due to the diverse physiological roles of p38. This led researchers to explore downstream targets within the pathway. MK2, being a direct substrate of p38, mediates a significant portion of the inflammatory signaling, particularly the post-transcriptional regulation of cytokines like TNFα.[2] The rationale for developing an MK2-specific inhibitor was to achieve a more targeted anti-inflammatory effect with an improved therapeutic window. This compound, a benzothiophene derivative, emerged from a high-throughput screening campaign by Pfizer as a potent and selective MK2 inhibitor.[2][3]
Chemical Synthesis
This compound, chemically known as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1][4]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, was first synthesized by the Pfizer Discovery Medicinal Chemistry Department.[3] While the detailed, step-by-step synthetic route is proprietary and described in specific publications (Anderson et al., 2009b), the synthesis of related complex heterocyclic compounds often involves multi-step sequences. These typically include the construction of the core thieno[3,2-f]quinoline ring system, followed by the elaboration of the diazepino ring and the final coupling with the 6-methylpyridin-3-yl moiety.
Mechanism of Action and Signaling Pathway
This compound functions as a reversible, ATP-competitive inhibitor of MK2.[3][4] In the canonical p38/MK2 signaling pathway, various extracellular stressors and pro-inflammatory cytokines activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates and activates MK2.[5] Once activated, MK2 phosphorylates downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate the stability and translation of mRNAs for inflammatory cytokines like TNFα.[1][3] By binding to the ATP pocket of MK2, this compound prevents the phosphorylation of these downstream substrates, thereby inhibiting the production of inflammatory mediators.[3]
Figure 1: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Value | Reference |
| Enzymatic Activity | ||
| MK2 (Ki) | 3 nM | [3][6] |
| MK2 (IC50) | 5.2 nM | [7] |
| MK3/MAPKAPK3 (IC50) | 53 nM | [7] |
| PRAK/MK5 (IC50) | 5.0 nM | |
| MNK2 (IC50) | 148 nM | [3] |
| Cellular Activity | ||
| TNFα Inhibition (U937 cells, IC50) | 160 nM | [3][6] |
| TNFα Inhibition (hPBMCs, IC50) | 160 nM | [6][7] |
| TNFα Inhibition (Human Whole Blood, IC50) | 1.6 - 1.97 µM | [3][7] |
| IL-6 Inhibition (Human Whole Blood, IC50) | 10.3 µM | [3][6] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Endpoint | ED50 | Reference |
| Acute LPS-induced TNFα | TNFα Inhibition | 6.9 mg/kg (oral) | [3][6] |
| Streptococcal Cell Wall-Induced Arthritis | Paw Swelling Inhibition | 20 mg/kg (oral, b.i.d.) | [3][6] |
Experimental Protocols
In Vitro MK2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on MK2 enzyme activity.
-
Objective: To calculate the Ki or IC50 value of this compound against recombinant MK2.
-
Methodology:
-
Recombinant human MK2 enzyme is used.
-
A fluorescently labeled peptide substrate, typically derived from HSP27, is utilized.[4]
-
The kinase reaction is performed in a buffer containing HEPES, MgCl₂, DTT, and BSA.[4]
-
This compound is serially diluted (e.g., in DMSO) and pre-incubated with the MK2 enzyme.
-
The reaction is initiated by the addition of ATP at a concentration near its Km value.
-
The reaction is allowed to proceed for a defined period at room temperature and then stopped by adding EDTA.[4]
-
The phosphorylated and unphosphorylated peptide substrates are separated and quantified using a microfluidic chip-based electrophoresis system (e.g., Caliper LabChip 3000).[4]
-
The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
-
To determine the mechanism of inhibition (ATP-competitive), the assay is repeated with varying concentrations of both ATP and the inhibitor.[3][4]
-
Figure 2: General workflow for an in vitro MK2 kinase inhibition assay.
Cellular TNFα Inhibition Assay (U937 Cells)
This assay measures the ability of this compound to inhibit the production of TNFα in a human monocytic cell line.
-
Objective: To determine the cellular potency (IC50) of this compound.
-
Methodology:
-
Human U937 monocytic cells are cultured in appropriate media.
-
Cells are plated in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 1 hour at 37°C.[3][4]
-
Inflammation is stimulated by adding Lipopolysaccharide (LPS) (e.g., at 100 ng/mL).[3][4]
-
The cells are incubated for an additional 4 hours, which corresponds to the peak of TNFα production.[3]
-
The cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is measured using an immunoassay, such as an electrochemiluminescence-based kit (e.g., MesoScale Discovery).[3]
-
IC50 values are calculated by plotting the percentage of TNFα inhibition against the log concentration of this compound.
-
In Vivo LPS-Induced Endotoxemia Model in Rats
This acute inflammation model assesses the oral efficacy of this compound in a living organism.
-
Objective: To determine the in vivo efficacy (ED50) of orally administered this compound.
-
Methodology:
-
Male Lewis rats are used for the study.
-
Animals are fasted overnight prior to dosing.[3]
-
This compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered orally (p.o.) at various doses.[3]
-
After a set time (e.g., 1-2 hours) to allow for drug absorption, a systemic inflammatory response is induced by an intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS.
-
Blood samples are collected at the time of peak TNFα response (e.g., 90 minutes post-LPS challenge).
-
Plasma is separated, and TNFα levels are quantified by immunoassay.
-
The dose-dependent inhibition of TNFα is determined, and the ED50 is calculated.
-
Selectivity Profile
This compound exhibits good selectivity for MK2 over a broad panel of other human kinases. In a screen against 200 kinases, only 16 showed more than 50% inhibition at a 1 µM concentration of the compound.[3] While it also potently inhibits the closely related kinase PRAK/MK5, it shows significant selectivity against other members of the MAPKAP kinase family and other major kinase families, which is a critical attribute for minimizing off-target effects.[3][7]
Conclusion
This compound is a well-characterized, potent, and selective tool compound and a potential therapeutic agent that targets the MK2 kinase. Its discovery has validated MK2 as a druggable node in the p38 MAPK signaling pathway for the control of inflammation. The detailed pharmacological data and experimental protocols provided herein serve as a valuable resource for researchers in the fields of inflammation, signal transduction, and drug discovery who are investigating the role of MK2 or developing similar targeted therapies. The compound's demonstrated oral efficacy in preclinical models of inflammation underscores the potential of this therapeutic strategy.
References
- 1. (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one | MedPath [trial.medpath.com]
- 2. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]
- 5. Document: Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahy... - ChEMBL [ebi.ac.uk]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK2 inhibitor this compound shows protective effect in mouse microglial N9 cell line induced with cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Kinase Selectivity Profile of PF-3644022
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3644022 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1][2] It was developed as a highly selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), a key enzyme in the inflammatory signaling cascade.[3] MK2 is a direct downstream substrate of p38 MAP kinase and plays a critical role in regulating the synthesis of pro-inflammatory cytokines, such as Tumor Necrosis Factor α (TNFα) and Interleukin-6 (IL-6), primarily through mRNA stabilization and translation.[1]
This document provides a comprehensive technical overview of the kinase selectivity profile of this compound. It includes quantitative data on its inhibitory activity against its primary target and various off-target kinases, detailed experimental protocols for assessing this activity, and visualizations of the relevant signaling pathway and experimental workflows.
Kinase Selectivity and Potency
This compound is a potent inhibitor of MK2 with a biochemical IC₅₀ of 5.2 nM and a Kᵢ of 3 nM.[4] Its selectivity has been evaluated against a broad panel of human kinases, demonstrating a high degree of specificity for MK2.[1]
Data Summary: Inhibitory Activity of this compound
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against its primary target, MK2, and other closely related or significantly inhibited kinases from panel screenings.
| Target Kinase | Alias | IC₅₀ (nM) | Notes |
| MAPKAPK2 | MK2 | 5.2 | Primary Target [4] |
| MAPKAPK5 | PRAK | 5.0 | High affinity off-target[4][5] |
| MAPKAPK3 | MK3 | 53 | ~10-fold selectivity vs. MK2[4] |
| CAMKK2 | CAMK2 | 70 | Off-target identified in panel screen[6] |
| STK24 | DRAK1 | 71 | Off-target identified in panel screen[6] |
| MERTK | MER | 76 | Off-target identified in panel screen[6] |
| ASK1 | MAP3K5 | 60 | Off-target identified in panel screen[6] |
| PIM1 | PIM1 | 88 | Off-target identified in panel screen[6] |
| CAMKK1 | BrSK1 | 187 | Off-target identified in panel screen[6] |
| CAMKK2 | BrSK2 | 90 | Off-target identified in panel screen[6] |
| PRKAA1 | AMPK | 117 | Off-target identified in panel screen[6] |
| MKNK2 | MNK2 | 148 | ~28-fold selectivity vs. MK2[4][5] |
| MKNK1 | MNK1 | 3,000 | >570-fold selectivity vs. MK2[5] |
| RPS6KA1 | MSK1 | >1,000 | High selectivity[5] |
| RPS6KA5 | MSK2 | >1,000 | High selectivity[5] |
| RPS6KA1-6 | RSK1-4 | >1,000 | High selectivity[5] |
In a broad screening of 200 human kinases at a 1 µM concentration of this compound, only 16 kinases showed greater than 50% inhibition, highlighting its selectivity.[1][6]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the p38/MK2 signaling pathway. In response to cellular stress or stimuli like lipopolysaccharide (LPS), p38 MAPK is activated via phosphorylation. Activated p38 then phosphorylates and activates its downstream substrate, MK2. Active MK2 phosphorylates various targets, including Heat Shock Protein 27 (HSP27), and importantly, stabilizes the mRNA of pro-inflammatory cytokines like TNFα, leading to their increased translation and production. By competitively binding to the ATP pocket of MK2, this compound prevents its activation by p38, thereby blocking this entire downstream cascade.[1][7]
Experimental Protocols
The following sections detail the key methodologies used to characterize the selectivity and potency of this compound.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a target kinase.
-
Principle: The transfer of a phosphate group from ATP to a specific substrate peptide by the kinase is quantified. The presence of an inhibitor reduces the rate of this phosphorylation.
-
Reagents & Buffers:
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20.[8]
-
Enzyme: Recombinant human MK2 enzyme.
-
Substrate: Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide.[8]
-
ATP: MgATP concentration is typically fixed at the apparent Kₘ for each specific enzyme to ensure accurate IC₅₀ determination.[8]
-
Test Compound: this compound serially diluted in DMSO.
-
-
Procedure:
-
The kinase, substrate, and test compound (this compound) are combined in the kinase reaction buffer in a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a predetermined period (e.g., 60 minutes), ensuring the reaction remains in the linear phase.[9]
-
The reaction is terminated by the addition of a stop solution containing EDTA (e.g., 30 mM final concentration).[8]
-
-
Detection & Analysis:
-
The phosphorylated substrate peptide is separated from the unphosphorylated substrate electrophoretically.
-
Quantification is performed using a microfluidic chip-based system (e.g., Caliper LabChip 3000).[8]
-
The percentage of inhibition is calculated relative to DMSO controls, and IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.
-
Cellular Assay: Inhibition of TNFα Production
This assay measures the functional consequence of MK2 inhibition in a relevant cellular context.
-
Principle: this compound is tested for its ability to block the production and release of TNFα from immune cells stimulated with LPS.
-
Cell Line: Human U937 monocytic cell line or human peripheral blood mononuclear cells (PBMCs).[1][8]
-
Procedure:
-
Cells are plated in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.[8]
-
Inflammation is stimulated by adding LPS (e.g., 100 ng/mL).[8]
-
The cells are incubated for a period that corresponds to peak cytokine production (e.g., 4 hours for U937 cells, 16 hours for PBMCs).[8]
-
The cell culture supernatant is collected.
-
-
Detection & Analysis:
-
TNFα levels in the supernatant are measured using a quantitative method such as an electrochemiluminescence assay (e.g., Meso Scale Discovery) or a standard ELISA kit.[8]
-
IC₅₀ values are calculated based on the concentration-dependent inhibition of TNFα production. The cellular IC₅₀ for this compound in U937 cells is approximately 160 nM.[1]
-
Kinase Selectivity Panel Profiling
To determine broad selectivity, the inhibitor is tested against a large number of different kinases.
-
Principle: The inhibitor is tested at a fixed, high concentration (e.g., 1 µM) against a panel of tens to hundreds of kinases using a standardized in vitro kinase assay format.[1][10]
-
Procedure:
-
A high-throughput version of the in vitro kinase assay described in section 4.1 is typically used.
-
This compound is added at a single concentration (e.g., 1 µM) to the reaction for each kinase in the panel.[1]
-
The percent inhibition for each kinase is determined.
-
-
Follow-up:
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Selective MK2 Inhibitor PF-3644022: A Technical Guide to its Effects on the p38 MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3644022 is a potent, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), a key downstream substrate of the p38 MAPK signaling pathway. This pathway is a central regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases. This compound has demonstrated significant anti-inflammatory effects by selectively targeting MK2, thereby inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the p38 MAPK pathway, comprehensive quantitative data, and detailed experimental protocols.
Introduction to the p38 MAPK/MK2 Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Activation of this pathway leads to the phosphorylation and activation of a range of downstream targets, playing a crucial role in inflammation, cell cycle regulation, and apoptosis.[1][2] One of the most prominent downstream substrates of p38 MAPK is MAPK-activated protein kinase 2 (MK2).
Upon activation by p38 MAPK, MK2 phosphorylates various substrates, including tristetraprolin (TTP) and heat shock protein 27 (HSP27). This post-translational modification is pivotal in the regulation of gene expression, particularly in controlling the stability and translation of mRNAs encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Direct inhibition of p38 MAPK has been explored as a therapeutic strategy, but has often been associated with dose-limiting toxicities. Consequently, targeting downstream effectors like MK2 presents an attractive alternative to modulate the inflammatory response with potentially greater selectivity and an improved safety profile.
This compound: Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of MK2.[5] By binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling cascade that leads to the production of inflammatory mediators. Notably, this compound does not inhibit the phosphorylation of p38 MAPK itself, demonstrating its specificity for a downstream component of the pathway.[6]
Figure 1: p38 MAPK/MK2 Signaling Pathway and the Point of Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its biochemical potency, kinase selectivity, and cellular activity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Ki (nM) |
| MK2 | 5.2[7] | 3 |
| PRAK (MK5) | 5.0[7] | - |
| MK3 | 53[7] | - |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| MNK2 | 148[7] |
| AMPK | 117[1] |
| BrSK2 | 90[1] |
| PIM1 | 88[1] |
| MER | 76[1] |
| DRAK1 | 71[1] |
| CAMK2 | 70[1] |
| ASK1 | 60[1] |
| MNK-1 | 3,000[7] |
| MSK1 | >1,000[7] |
| MSK2 | >1,000[7] |
| RSK1-4 | >1,000[7] |
Note: Out of a panel of 200 kinases, 16 were inhibited by >50% at 1 µM this compound.[1]
Table 3: Cellular and In Vivo Activity of this compound
| Assay | Cell Line / Model | Endpoint | IC50 / ED50 |
| TNF-α Production | U937 Cells | Inhibition | 159 nM[7] |
| TNF-α Production | Human PBMCs | Inhibition | 160 nM |
| TNF-α Production | Human Whole Blood | Inhibition | 1.97 µM[7] |
| IL-6 Production | Human Whole Blood | Inhibition | 10.3 µM[5] |
| Phospho-HSP27 | U937 Cells | Inhibition | 86.4 nM[6] |
| Endotoxemia Model | Mouse | TNF-α Inhibition | 7.02 mg/kg[6] |
| Arthritis Model | Rat | Paw Swelling Reduction | 20 mg/kg[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro MK2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against MK2.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled HSP27 peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, pH 7.5)
-
This compound
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a microplate.
-
Add the MK2 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: Experimental Workflow for the In Vitro MK2 Kinase Assay.
Cellular TNF-α Production Assay in U937 Cells
Objective: To assess the effect of this compound on TNF-α production in a human monocytic cell line.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed U937 cells into a 96-well plate at a density of approximately 1 x 10^6 cells/mL.
-
Optionally, differentiate the cells with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[8][9][10]
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
In Vivo LPS-Induced Endotoxemia Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute inflammation.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
Mouse TNF-α ELISA kit
Procedure:
-
Acclimate the mice for at least one week before the experiment.
-
Group the mice and administer this compound or vehicle by oral gavage at various doses.
-
After a specific pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At a pre-determined time point post-LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to obtain plasma or serum.
-
Measure the concentration of TNF-α in the plasma/serum using a mouse TNF-α ELISA kit.
-
Calculate the percent inhibition of TNF-α production for each dose of this compound and determine the ED50 value.
Figure 3: Logical Flow of the In Vivo LPS-Induced Endotoxemia Experiment.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MK2. Its mechanism of action, downstream of p38 MAPK, allows for the targeted inhibition of pro-inflammatory cytokine production. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the p38 MAPK pathway and the development of novel anti-inflammatory therapeutics. The specificity of this compound for MK2 makes it a valuable tool for dissecting the roles of this kinase in various physiological and pathological processes.
References
- 1. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
- 8. novamedline.com [novamedline.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Pharmacological properties of PF-3644022
An In-depth Technical Guide on the Pharmacological Properties of PF-3644022
Introduction
This compound, chemically identified as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1][2]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2).[1][3] As a downstream substrate of the p38 MAPK signaling pathway, MK2 is a critical regulator of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6), primarily through post-transcriptional mechanisms involving mRNA stability and translation.[1][4]
Inhibition of the p38 MAPK pathway has been a long-standing goal for developing anti-inflammatory therapeutics. However, direct inhibition of p38 MAPK has been associated with significant side effects, limiting its clinical utility.[5][6] Targeting MK2, a key downstream effector, presents a more refined therapeutic strategy, potentially offering a better safety profile by avoiding the broad physiological impacts of p38 inhibition while still effectively suppressing inflammatory cytokine production.[3][6] this compound is a well-characterized, ATP-competitive inhibitor of MK2 that has demonstrated efficacy in both cellular and preclinical models of inflammation.[1] This document provides a comprehensive overview of its pharmacological properties, experimental protocols, and mechanism of action.
Mechanism of Action
This compound functions as a potent, freely reversible, ATP-competitive inhibitor of MK2.[1][3] Enzyme kinetic studies have confirmed that it binds to the ATP-binding pocket of MK2, preventing the phosphorylation of its downstream substrates.[7] A key downstream substrate of MK2 is heat shock protein 27 (HSP27); inhibition of MK2 by this compound is directly correlated with a reduction in the phosphorylation of HSP27.[1][3]
Crucially, this compound acts downstream of p38 MAPK and does not inhibit the phosphorylation of p38α, JNK1/2, or ERK kinases.[1][2] This selective action within the signaling cascade is fundamental to its proposed improved safety profile compared to broad p38 MAPK inhibitors. By specifically targeting MK2, this compound blocks the stabilization and translation of TNFα and IL-6 mRNA without affecting other p38-mediated pathways.[1][8]
Caption: p38/MK2 signaling cascade and the specific inhibitory action of this compound on MK2.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Parameter | Value (nM) | Reference(s) |
| MK2 (MAPKAPK2) | IC₅₀ | 5.2 | [9][10] |
| Kᵢ | 3 | [1][3][9] | |
| MK3 (MAPKAPK3) | IC₅₀ | 53 | [9][10] |
| MK5 (PRAK) | IC₅₀ | 5.0 | [9][10] |
| MNK2 | IC₅₀ | 148 | [9][10] |
| MNK1 | IC₅₀ | 3,000 | [10] |
| MSK1, MSK2, RSK1-4 | IC₅₀ | >1,000 | [10] |
Note: this compound was profiled against a panel of 200 human kinases and demonstrated good selectivity. At a concentration of 1 µM, only 16 kinases showed more than 50% inhibition.[1]
Table 2: Cellular Activity and Biomarker Modulation
| Assay System | Parameter | Measured Effect | Value | Reference(s) |
| U937 Human Monocytic Cells | IC₅₀ | TNFα Production (LPS-stimulated) | 159 - 160 nM | [1][3][9] |
| Human PBMCs | IC₅₀ | TNFα Production (LPS-stimulated) | ~160 nM | [3][9] |
| U937 Cells | IC₅₀ | p-HSP27 Inhibition (LPS-stimulated) | 86.4 - 270 nM | [1][2] |
| Human Whole Blood | IC₅₀ | TNFα Production (LPS-stimulated) | 1.6 µM | [1][3][9] |
| Human Whole Blood | IC₅₀ | IL-6 Production (LPS-stimulated) | 10.3 µM | [1][3][9] |
| Human PBMCs | IC₅₀ | IL-10 Production (LPS-stimulated) | 2,630 nM (weak inhibition) | [2] |
Table 3: In Vivo Efficacy in Rat Models
| Model | Administration | Measured Effect | ED₅₀ | Reference(s) |
| Acute LPS-Induced TNFα | Oral | Inhibition of TNFα production | 6.9 - 7.02 mg/kg | [1][2][3] |
| Chronic SCW-Induced Arthritis | Oral (twice daily) | Inhibition of paw swelling | 20 mg/kg | [1][3][9] |
SCW: Streptococcal Cell Wall
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. Below are protocols for key experiments used to characterize this compound.
In Vitro MK2 Kinase Assay (HTRF)
This assay quantifies the enzymatic activity of MK2 and the inhibitory potency of this compound.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a biotinylated peptide substrate (e.g., STKS1) by recombinant MK2. Detection is achieved using a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665.
-
Materials: Recombinant human MK2 enzyme, STKS1-biotin substrate, ATP, kinase assay buffer (e.g., 20mM HEPES, 5mM MgCl₂, 1mM DTT, pH 7.4), this compound, HTRF detection reagents, 384-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
In a 384-well plate, add the diluted compound or vehicle (DMSO) control.
-
Add the recombinant human MK2 enzyme (e.g., ~1.9 ng) to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the STKS1-biotin substrate and ATP (at a concentration near its Km, e.g., 188 nM). The total reaction volume is typically 20 µL.[2]
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and add the HTRF detection reagents as per the manufacturer's protocol.
-
Incubate to allow for binding of the detection antibodies.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition relative to vehicle controls and determine the IC₅₀ value using a four-parameter logistic fit.
-
Cellular TNFα Inhibition Assay (U937 Cells)
This assay measures the ability of this compound to inhibit the production of TNFα in a relevant cell line.
Caption: Experimental workflow for the cellular TNFα inhibition assay.
-
Procedure:
-
Cell Culture: Culture U937 human monocytic cells in appropriate media and seed them into 96-well plates. For some assays, cells may be differentiated with PMA first.[2]
-
Compound Treatment: Prepare serial dilutions of this compound. Pre-incubate the cells with the compound or vehicle control for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.[1]
-
Incubation: Incubate the plates for 4 hours at 37°C, which corresponds to the peak of TNFα production.[1]
-
Sample Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: Determine the IC₅₀ value by plotting the percentage of TNFα inhibition against the log concentration of this compound.
-
In Vivo LPS-Induced Endotoxemia Model (Rat)
This acute inflammation model assesses the oral efficacy of this compound.
-
Principle: Oral administration of the compound is followed by a systemic challenge with LPS, which induces a rapid and robust increase in plasma TNFα. The efficacy of the compound is measured by its ability to suppress this cytokine surge.
-
Animals: Male Sprague-Dawley or Lewis rats.[3]
-
Procedure:
-
Fast animals overnight but allow access to water.
-
Administer this compound orally (by gavage) at various doses (e.g., 3-100 mg/kg).[9] The vehicle control group receives the formulation vehicle.
-
After a set pre-treatment time (e.g., 1-2 hours), administer a sublethal dose of LPS via intraperitoneal or intravenous injection.
-
At the time of peak TNFα response (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture or other appropriate method into tubes containing an anticoagulant.
-
Separate plasma by centrifugation.
-
Measure TNFα levels in the plasma using a rat-specific ELISA kit.
-
Calculate the percent inhibition for each dose group compared to the vehicle-treated, LPS-challenged group and determine the ED₅₀ value.
-
Summary and Conclusion
This compound is a highly potent and selective, orally bioavailable inhibitor of MK2. It effectively suppresses the production of key pro-inflammatory cytokines, particularly TNFα, by inhibiting MK2 in an ATP-competitive manner. Its mechanism of action, downstream of p38 MAPK, allows for targeted intervention in the inflammatory cascade without the broader effects associated with direct p38 MAPK inhibition.[1][2] The compound has demonstrated robust efficacy in both cellular assays and preclinical animal models of acute and chronic inflammation.[1][3] While preclinical studies highlighted its potential, issues such as poor aqueous solubility and observed hepatotoxicity in dogs have been noted, underscoring the challenges in developing MK2 inhibitors for clinical use.[5][7] Nonetheless, this compound remains an invaluable research tool for elucidating the role of the MK2 pathway in inflammation and other disease states.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
PF-3644022: A Technical Guide to its Application as a Chemical Probe for MK2 Function
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream substrate of p38 MAPK.[1][2] The p38/MK2 signaling axis is a key regulator of cellular responses to stress and inflammation, primarily through post-transcriptional control of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3][4] Given that direct inhibition of p38 MAPK has been associated with toxicity and off-target effects, MK2 has emerged as a promising alternative therapeutic target for inflammatory diseases.[1][5]
PF-3644022 is a potent, cell-permeable, and orally bioavailable small molecule inhibitor of MK2.[6][7] It belongs to the benzothiophene class of inhibitors and has been extensively characterized as a valuable chemical probe for elucidating the physiological and pathological roles of MK2.[4][6] This guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use in research.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of MK2.[3][6] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.[7] Kinetic studies have confirmed its competitive mechanism with respect to ATP, with a determined inhibitor constant (Ki) of 3 nM.[6][8] The compound does not inhibit the upstream activation of p38 MAPK itself, ensuring that its effects are specific to the downstream signaling events mediated by MK2.[6][9]
The p38/MK2 Signaling Pathway
The p38/MK2 pathway is a central component of the cellular stress response.[1] Upon activation by various stimuli such as inflammatory cytokines, UV radiation, or osmotic shock, a cascade of kinases is initiated.[1][10] This typically involves a MAP3K (like TAK1) phosphorylating and activating a MAP2K (MKK3/6).[10][11] MKK3/6, in turn, phosphorylates and activates p38 MAPK.[10] Activated p38α translocates to the nucleus where it phosphorylates and activates MK2.[1][12] This activation leads to the dissociation of the p38α-MK2 complex.[12] Activated MK2 then moves to the cytoplasm, where it phosphorylates a range of substrates that regulate mRNA stability, translation, and cytoskeletal remodeling.[1][2][13] Key substrates include tristetraprolin (TTP), which regulates the stability of cytokine mRNAs, and Heat Shock Protein 27 (HSP27), which is involved in actin filament dynamics.[13][14]
Quantitative Data
The potency and selectivity of this compound have been characterized across various enzymatic and cellular assays.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| Enzymatic Assay | IC₅₀ (MK2) | 5.2 nM | Recombinant Enzyme | [6][15][16] |
| Kᵢ (MK2) | 3.0 nM | Recombinant Enzyme | [3][6] | |
| Cellular Assay | IC₅₀ (TNF-α Production) | 159 - 160 nM | U937, hPBMCs (LPS-stimulated) | [3][6] |
| IC₅₀ (p-HSP27) | 86.4 - 270 nM | U937 (LPS-stimulated) | [6][9] | |
| IC₅₀ (TNF-α Production) | 1.6 µM | Human Whole Blood (LPS-stimulated) | [3][6] | |
| IC₅₀ (IL-6 Production) | 10.3 µM | Human Whole Blood (LPS-stimulated) | [3][6] | |
| IC₅₀ (IL-1β Production) | ~1-2 µM | hPBMCs (LPS-stimulated) | [6] |
| | IC₅₀ (IL-8 Production) | ~1-2 µM | hPBMCs (LPS-stimulated) |[6] |
Table 2: Kinase Selectivity Profile of this compound this compound was profiled against a panel of 200 human kinases. Out of these, 16 showed more than 50% inhibition at a 1 µM concentration.[6] The IC₅₀ values for the most potently inhibited off-target kinases are listed below.
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. MK2 (IC₅₀) | Reference |
| MK2 (MAPKAPK2) | 5.2 | 1 | [6][15] |
| PRAK (MK5) | 5.0 | ~1 | [15][16][17] |
| MK3 (MAPKAPK3) | 53 | ~10 | [15][16][17] |
| ASK1 | 60 | ~12 | [17] |
| CAMK2 | 70 | ~13 | [17] |
| DRAK1 | 71 | ~14 | [17] |
| MER | 76 | ~15 | [17] |
| PIM1 | 88 | ~17 | [17] |
| BRSK2 | 90 | ~17 | [17] |
| AMPK | 117 | ~23 | [17] |
| MNK2 | 148 | ~28 | [15][16][17] |
| BRSK1 | 187 | ~36 | [17] |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Parameter | ED₅₀ / Efficacy | Dosing | Reference |
|---|---|---|---|---|
| Acute LPS-induced TNF-α | ED₅₀ | 6.9 mg/kg | Oral | [3][6] |
| Streptococcal Cell Wall-induced Arthritis | ED₅₀ (Paw Swelling) | 20 mg/kg | Oral |[3][6] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound as a chemical probe.
Protocol 1: In Vitro MK2 Kinase Assay
This protocol describes a common method for measuring the direct inhibitory activity of this compound on recombinant MK2 enzyme.[18]
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled HSP27 peptide substrate
-
ATP
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5)
-
EDTA solution (for stopping the reaction)
-
Microplate reader or Caliper LabChip system for detection
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a microplate, add the diluted this compound, recombinant MK2 enzyme, and the HSP27 peptide substrate.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at its apparent Michaelis constant (Km) for accurate IC₅₀ determination.[18]
-
Incubate the reaction at room temperature for a predetermined time, ensuring the reaction is in the linear phase.
-
Terminate the reaction by adding a solution of EDTA.[18]
-
Quantify the amount of phosphorylated HSP27 peptide. This can be achieved by separating the phosphorylated product from the substrate electrophoretically and measuring the fluorescent signal (e.g., using a Caliper LabChip 3000).[18]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for TNF-α Production in U937 Cells
This protocol measures the ability of this compound to inhibit TNF-α production in a monocytic cell line following inflammatory stimulation.[6][18]
Materials:
-
Human U937 monocytic cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
TNF-α ELISA or MesoScale Discovery (MSD) kit
Procedure:
-
Seed U937 cells in a multi-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound for 1 hour at 37°C.[18]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[18] Include vehicle-only (DMSO) and unstimulated controls.
-
Incubate the cells for 4 hours at 37°C, which corresponds to the peak of TNF-α expression.[6]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a validated ELISA or MSD assay according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of TNF-α inhibition against the inhibitor concentration.
Protocol 3: Western Blot for Phospho-HSP27
This protocol assesses the inhibition of MK2 activity in a cellular context by measuring the phosphorylation of its direct substrate, HSP27.[6]
Materials:
-
U937 cells or other relevant cell line
-
LPS
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HSP27 (Ser78 or Ser82), anti-total HSP27, anti-loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Procedure:
-
Seed and pre-treat cells with this compound as described in Protocol 2.
-
Stimulate cells with LPS for a shorter duration, typically 30 minutes, to capture the phosphorylation event.[6]
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Determine protein concentration in the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total HSP27 and/or a loading control protein.
-
Quantify band intensities to determine the concentration-dependent inhibition of HSP27 phosphorylation.
Considerations for Use as a Chemical Probe
While this compound is a highly valuable tool, researchers should be aware of its properties to ensure robust experimental design and data interpretation.
Potency and Selectivity:
-
High Potency: this compound exhibits potent inhibition of MK2 in both enzymatic and cellular assays.[6] Its cellular potency in inhibiting TNF-α production correlates well with the inhibition of its direct substrate, phospho-HSP27.[6]
-
Selectivity: The compound shows good selectivity when profiled against a large panel of kinases.[6] However, it is not entirely specific for MK2. It potently inhibits PRAK (MK5) with similar affinity and also inhibits MK3, a closely related kinase, at a 10-fold higher concentration.[15][17] Researchers studying these specific kinases should exercise caution and use complementary approaches to validate findings. It does not significantly affect the phosphorylation of upstream kinases like p38 or JNK.[6][17]
Physicochemical Properties:
-
Solubility: this compound has poor solubility in aqueous solutions (~5 µM).[1] It is typically dissolved in DMSO for in vitro experiments.[6] For in vivo studies, specific formulations are required.[18]
-
Cell Permeability: The compound demonstrates good cellular activity, indicating sufficient cell permeability to reach its intracellular target.[6]
This compound is a potent and relatively selective ATP-competitive inhibitor of MK2. Its well-characterized mechanism of action, cellular activity, and oral bioavailability make it an excellent chemical probe for investigating the roles of the MK2 signaling pathway in inflammation, cell cycle regulation, and other physiological processes.[3][6] By understanding its quantitative profile and adhering to rigorous experimental protocols, researchers can effectively utilize this compound to dissect the complex functions of MK2 and explore its potential as a therapeutic target.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doi.org [doi.org]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. biorxiv.org [biorxiv.org]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 18. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for PF-3644022 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro use of PF-3644022, a potent and selective ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This compound is a valuable tool for investigating the p38/MK2 signaling pathway, which plays a crucial role in inflammation and cellular stress responses. This document outlines the mechanism of action, provides detailed protocols for cell-based assays, and summarizes key quantitative data for the effective use of this inhibitor in cell culture experiments.
Introduction
This compound acts as a highly selective inhibitor of MK2, a downstream substrate of p38 MAPK.[1] The p38/MK2 signaling cascade is a key regulator of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1] By inhibiting MK2, this compound effectively blocks the phosphorylation of downstream targets, including heat shock protein 27 (HSP27), and subsequently reduces the production of inflammatory mediators.[1] These characteristics make this compound a critical tool for studying inflammatory diseases and related cellular processes in an in vitro setting.
Mechanism of Action
This compound is an ATP-competitive inhibitor of MK2.[1] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the transfer of phosphate from ATP to its substrates. This inhibition is potent and selective, with a reported IC50 of 5.2 nM and a Ki of 3 nM for MK2.[2] While it also shows some activity against MK3 and PRAK, it is highly selective against a large panel of other kinases.[2]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| MK2 | IC50 | 5.2 nM | [2] |
| MK2 | Ki | 3 nM | [2] |
| MK3 | IC50 | 53 nM | [2] |
| PRAK | IC50 | 5.0 nM | [2] |
| MNK2 | IC50 | 148 nM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line/System | Assay | Parameter | Value | Reference |
| U937 cells | TNFα production (LPS-stimulated) | IC50 | 159 nM | [3] |
| Human PBMCs | TNFα production (LPS-stimulated) | IC50 | 160 nM | [2] |
| Human Whole Blood | TNFα production (LPS-stimulated) | IC50 | 1.6 µM | [2] |
| Human Whole Blood | IL-6 production (LPS-stimulated) | IC50 | 10.3 µM | [2] |
| U937 cells | HSP27 Phosphorylation (LPS-stimulated) | IC50 | 86.4 nM | [4] |
Experimental Protocols
Inhibition of Cytokine Production in U937 Cells
This protocol describes how to assess the inhibitory effect of this compound on the production of TNFα in the human monocytic U937 cell line following stimulation with lipopolysaccharide (LPS).
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
TNFα ELISA kit
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 2.5 x 10^5 cells per well.[4]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.[4] Add the diluted this compound to the cells and incubate for 1 hour.[5]
-
LPS Stimulation: Add LPS to each well at a final concentration of 100 ng/mL to induce TNFα production.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C.[3]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Inhibition of HSP27 Phosphorylation (Western Blot)
This protocol details the procedure for evaluating the effect of this compound on the phosphorylation of HSP27 in response to an inflammatory stimulus.
Materials:
-
Cells (e.g., U937 or other suitable cell line)
-
Culture medium
-
This compound
-
Stimulant (e.g., LPS, TGF-β1)
-
Lysis buffer (e.g., UDC buffer: 8 M urea, 10 mM dithiothreitol, 4% CHAPS)[6]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and a stimulant as described in the previous protocol. A 30-minute stimulation with LPS is often sufficient to see HSP27 phosphorylation.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[6]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBS-T).
-
Incubate the membrane with primary antibodies against phospho-HSP27, total HSP27, and a loading control (e.g., β-actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Mandatory Visualizations
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3644022 in Lipopolysaccharide (LPS)-Induced Inflammation Models
Introduction
PF-3644022 is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of the p38 MAPK signaling pathway.[1][2] This pathway is critically involved in the inflammatory response, particularly in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system and is widely used to induce a robust inflammatory response in both in vitro and in vivo models.[5][6][7][8] this compound has demonstrated efficacy in reducing inflammation in these models by inhibiting MK2, thereby preventing the phosphorylation of downstream targets like heat shock protein 27 (HSP27) and modulating the stability and translation of cytokine mRNAs.[1][2] These application notes provide detailed protocols for utilizing this compound in LPS-induced inflammation studies.
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of MK2 with a high degree of selectivity.[1][2] The activation of the p38/MK2 pathway is a central event in the cellular response to inflammatory stimuli like LPS.[3][9] By inhibiting MK2, this compound effectively decouples the inflammatory signal from the translational machinery responsible for producing key pro-inflammatory cytokines.[2][3]
Data Presentation
The inhibitory effects of this compound on cytokine production and other inflammatory markers in various LPS-stimulated models are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/System | Target | IC50 Value | Reference |
| Human U937 Monocytic Cells | TNF-α Production | 159 nM | [1] |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | TNF-α Production | ~160 nM | [1] |
| Human Whole Blood | TNF-α Production | 1.6 µM | [1][2] |
| Human Whole Blood | IL-6 Production | 10.3 µM | [1][2] |
| Human Whole Blood | IL-1β Production | Weakly Inhibited | [1] |
| Human Whole Blood | IL-8 Production | Weakly Inhibited | [1] |
| Human U937 Cells | HSP27 Phosphorylation | 86.4 nM | [10] |
| Enzyme Assay | MK2 Enzyme Activity | 3 nM (Ki) / 5.18 nM (IC50) | [1][10] |
| Human U937 Cells | IL-10 Secretion | 2630 nM | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Route of Administration | ED50 Value | Reference |
| Rat LPS-Induced Model | TNF-α Production | Oral | 6.9 mg/kg | [1][2] |
| Mouse Endotoxemia Model | TNF-α Release | Oral | 7.02 mg/kg | [10][11] |
| Rat Streptococcal Cell Wall-Induced Arthritis | Paw Swelling | Oral | 20 mg/kg | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Production in Human Whole Blood
This protocol details the procedure for assessing the inhibitory effect of this compound on LPS-induced cytokine production in human whole blood.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human whole blood (collected in sodium heparin tubes)
-
DMSO (vehicle control)
-
Culture medium (e.g., RPMI 1640)
-
Human TNF-α, IL-6, IL-1β, and IL-8 ELISA or Meso Scale Discovery (MSD) kits
-
37°C incubator with 5% CO2
Procedure:
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is less than 1%.
-
Dispense human whole blood into appropriate culture vessels.
-
Add this compound at various concentrations to the blood samples. Include a vehicle control (DMSO only).
-
Pre-incubate the samples for 1 hour at 37°C.[1]
-
Stimulate the blood with LPS at a final concentration of 100 ng/mL.[1]
-
Incubate the samples at 37°C. For TNF-α measurement, a 4-hour incubation is recommended. For a broader cytokine profile (TNF-α, IL-1β, IL-6, IL-8), a 16-hour incubation can be used.[1]
-
Following incubation, centrifuge the samples to separate the plasma.
-
Collect the plasma and measure the cytokine concentrations using appropriate ELISA or MSD kits according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: In Vivo Assessment in a Rat LPS-Induced Inflammation Model
This protocol outlines the methodology for evaluating the oral efficacy of this compound in an acute rat model of LPS-induced inflammation.
Materials:
-
This compound
-
Vehicle (e.g., appropriate formulation for oral gavage)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Male Lewis rats (or other suitable strain)
-
Oral gavage needles
-
Equipment for blood collection (e.g., cardiac puncture)
-
Rat TNF-α ELISA kit
Procedure:
-
Acclimatize animals according to institutional guidelines. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Prepare a formulation of this compound in a suitable vehicle for oral administration.
-
Administer this compound or vehicle to the rats via oral gavage at desired doses (e.g., dose-ranging from 1 to 30 mg/kg).
-
Four hours after the administration of the compound, challenge the rats with an intravenous (e.g., penile vein) injection of LPS at 1 mg/kg in sterile saline.[1]
-
Ninety minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.[1]
-
Process the blood to obtain serum.
-
Measure the serum TNF-α levels using a rat-specific TNF-α ELISA kit following the manufacturer's protocol.
-
Determine the dose-dependent inhibition of TNF-α production and calculate the ED50 value.
Visualizations
Signaling Pathway
Caption: LPS-induced p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflows for in vitro and in vivo studies using this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: PF-3644022 in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), in rodent models of arthritis. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory efficacy of this compound.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of MK2, a key downstream substrate of the p38 MAPK signaling pathway.[1][2][3] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][3] By inhibiting MK2, this compound effectively blocks the translation and stability of TNFα and IL-6 mRNA, leading to a reduction in the production of these key inflammatory mediators.[1][3] Notably, this compound demonstrates high selectivity for MK2, with minimal inhibition of other kinases, including p38α itself, which may offer a more favorable safety profile compared to direct p38 MAPK inhibitors.[1][2][3]
Signaling Pathway
The diagram below illustrates the p38/MAPK signaling cascade and the point of intervention for this compound. Inflammatory stimuli activate p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 then promotes the expression of pro-inflammatory cytokines like TNFα and IL-6. This compound directly inhibits the activity of MK2, thereby disrupting this inflammatory cascade.
Caption: p38/MAPK/MK2 signaling pathway and this compound inhibition.
Efficacy in Rodent Arthritis Models
This compound has demonstrated significant oral efficacy in preclinical rat models of both acute and chronic inflammation.[1]
Quantitative Data Summary
| Model | Species/Strain | Dosage | Administration Route | Dosing Regimen | Efficacy Endpoint | ED₅₀ | Reference |
| Acute LPS-induced TNFα production | Rat | 3-100 mg/kg | Oral gavage | Single dose, 4h before LPS | Inhibition of serum TNFα | 6.9 mg/kg | [1][2] |
| Chronic Streptococcal Cell Wall (SCW)-induced Arthritis | Lewis Rat | 3-100 mg/kg | Oral gavage | Twice a day for 12 days | Inhibition of paw swelling | 20 mg/kg | [1][4] |
Experimental Protocols
Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model is characterized by a biphasic inflammatory response, with an acute phase (days 1-5) and a chronic, more severe phase (days 10-21) involving significant joint inflammation and bone destruction.[2]
Materials:
-
Female Lewis rats
-
Streptococcal cell wall (SCW) peptidoglycan-polysaccharide complexes
-
This compound
-
Vehicle: 0.5% methylcellulose and 0.025% Tween 20 in water[2]
-
Sterile saline
-
Gavage needles
-
Calipers for paw measurement
Protocol:
-
Induction of Arthritis: On day 0, induce arthritis by a single intra-articular injection of SCW into the ankle joint.
-
Treatment Groups: Randomly assign animals to vehicle control and this compound treatment groups.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the vehicle.[2] Administer this compound or vehicle via oral gavage. For chronic studies, a typical dosing regimen is twice daily for 12 consecutive days, starting at the onset of the chronic phase.[4]
-
Assessment of Arthritis:
-
Measure paw swelling (e.g., using calipers) at regular intervals throughout the study.
-
Clinical scoring of arthritis severity can also be performed.
-
-
Data Analysis: Calculate the percentage inhibition of paw swelling in the treated groups compared to the vehicle control group. Determine the ED₅₀ value from the dose-response curve.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study evaluating this compound in the SCW-induced arthritis model.
Caption: Experimental workflow for this compound in SCW-induced arthritis.
Concluding Remarks
This compound demonstrates potent anti-inflammatory effects in rodent models of arthritis through the selective inhibition of MK2. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound for inflammatory diseases. Researchers should adhere to appropriate animal welfare guidelines and institutional protocols when conducting these experiments.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preparation of PF-3644022 Stock Solution for Cell-Based Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation and use of stock solutions of PF-3644022, a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). Accurate preparation of this compound is critical for ensuring reproducible and reliable results in cell-based assays. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and key technical data for experimental planning.
Introduction
This compound is a well-characterized, ATP-competitive inhibitor of MK2, a key kinase in the p38 MAPK signaling pathway.[1][2] By inhibiting MK2, this compound effectively blocks the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNFα).[1][2][3] Its selectivity and potency make it a valuable tool for studying inflammatory responses and related disease models in vitro. This protocol provides standardized procedures for preparing this compound stock solutions to ensure experimental consistency.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₄OS | [4] |
| Molecular Weight | 374.46 g/mol | [1] |
| CAS Number | 1276121-88-0 | [5] |
| Appearance | Solid | [4] |
| Purity | ≥98% |
Solubility and Recommended Solvents
Proper dissolution is crucial for the biological activity of this compound. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 40 mM (14.98 mg/mL) to 200.28 mM (75 mg/mL) | Use fresh, anhydrous DMSO as the compound is sensitive to moisture which can reduce solubility. Ultrasonic bath and gentle warming (up to 80°C) can aid dissolution. | [1][3][4] |
| DMF | 30 mg/mL | N/A | [4] |
| Ethanol | 3 mg/mL | N/A | [4] |
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Signaling Pathway of this compound
This compound acts by inhibiting MK2, a downstream substrate of p38 MAPK. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway showing this compound inhibition of MK2.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh out 3.745 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.[1][3][5]
Working Dilutions for Cell-Based Assays
For cell-based experiments, the high-concentration DMSO stock solution must be further diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Example Dilution for a 10 µM Final Concentration:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to create a 10 µM working solution.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to your cell culture wells to achieve the final target concentration. For instance, to achieve a 1 µM final concentration from a 10 µM working solution, add 100 µL of the working solution to 900 µL of cell culture.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.
Recommended Usage in Cell-Based Assays
The effective concentration of this compound can vary depending on the cell type and experimental conditions.
| Assay Type | Cell Lines | Recommended Concentration Range | Key Findings | Reference |
| TNFα Production Inhibition | U937, PBMCs | 160 nM (IC₅₀) | Potent inhibition of LPS-induced TNFα production. | [1][2][3] |
| TNFα & IL-6 Production Inhibition | Human Whole Blood | 1.6 µM (IC₅₀ for TNFα), 10.3 µM (IC₅₀ for IL-6) | Inhibition of cytokine production in a more complex biological matrix. | [2][3] |
| General Cellular Use | Various | 200 - 900 nM | Recommended range for observing significant MK2 inhibition. | [7] |
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1][3] |
| DMSO Stock Solution | -80°C | Up to 1 year | [1][3] |
Note: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation. Aliquoting is highly recommended.
Experimental Workflow
The following diagram outlines the general workflow for using this compound in a typical cell-based assay.
Caption: General workflow from stock solution preparation to analysis.
References
Application Notes and Protocols for Detecting p-HSP27 Inhibition by PF-3644022
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the efficacy of PF-3644022, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), by monitoring the phosphorylation status of its downstream substrate, Heat Shock Protein 27 (HSP27).
Introduction
This compound is an ATP-competitive inhibitor of MK2, a key kinase in the p38 MAPK signaling pathway.[1][2][3] This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream targets, including HSP27.[4][5] Phosphorylation of HSP27 at serines 15, 78, and 82 is mediated by MK2 and plays a crucial role in regulating cellular processes such as stress resistance, actin polymerization, and inflammatory responses.[5][6][7] Therefore, the inhibition of HSP27 phosphorylation serves as a reliable biomarker for the cellular activity of this compound.[1][2][3] This protocol details a Western blot-based method to quantify the reduction in phosphorylated HSP27 (p-HSP27) levels in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling cascade leading to HSP27 phosphorylation and the experimental workflow for its detection via Western blot.
Caption: Signaling pathway of this compound-mediated inhibition of HSP27 phosphorylation.
Caption: Experimental workflow for Western blot analysis of p-HSP27.
Quantitative Data Summary
The inhibitory effect of this compound on MK2 activity and subsequent cellular responses has been quantified in various studies. The following table summarizes key IC50 values.
| Target/Process | Cell Line/System | IC50 Value | Reference |
| MK2 Kinase Activity | Enzyme Assay | 5.2 nM | [3][8] |
| MK2 Activity (p-HSP27) | U937 Cells | 201 nM | [1] |
| TNFα Production | U937 Cells | 159 nM | [1] |
| p-HSP27 Inhibition | U937 Cells (LPS-stimulated) | 86.4 nM | [9] |
| TNFα Production | Human PBMCs | 160 nM | [2][3] |
Experimental Protocol: Western Blot for p-HSP27
This protocol is optimized for cultured cells, such as the human monocytic cell line U937, stimulated with lipopolysaccharide (LPS) to induce the p38/MK2 pathway.
Materials and Reagents
-
Cell Culture: U937 cells (or other suitable cell line), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Stimulation and Inhibition: Lipopolysaccharide (LPS), this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer or a specialized lysis buffer for phosphoproteins containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.[10]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: 4x Laemmli sample buffer, precast or hand-cast polyacrylamide gels (e.g., 12%), SDS-PAGE running buffer.
-
Protein Transfer: PVDF membrane, transfer buffer.
-
Blocking: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-HSP27 (Ser82 or Ser78) antibody (e.g., Cell Signaling Technology #2401).[5][7]
-
Primary Antibody: Mouse or Rabbit anti-HSP27 (total) antibody for normalization.
-
Primary Antibody: Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment: a. Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells at an appropriate density and allow them to grow to the desired confluence. c. Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1 hour.[1] d. Stimulate the cells with an appropriate agonist, such as 100 ng/mL LPS, for 30 minutes to induce HSP27 phosphorylation.[1]
-
Cell Lysis: a. After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at >16,000 x g for 15 minutes at 4°C to pellet cellular debris.[11] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of a 12% polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane according to standard wet or semi-dry transfer protocols. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking and Antibody Incubation: a. Wash the membrane with TBST to remove Ponceau S. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibody against p-HSP27 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7] d. The following day, wash the membrane three times with TBST for 5-10 minutes each. e. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. To normalize the data, strip the membrane and re-probe with an antibody for total HSP27 and a loading control protein (e.g., GAPDH). d. Quantify the band intensities using densitometry software. Normalize the p-HSP27 signal to the total HSP27 signal and/or the loading control.
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the signal for p-HSP27 (Ser78/82), while the levels of total HSP27 and the loading control should remain relatively constant across all lanes. This will demonstrate the specific inhibitory effect of this compound on the MK2-mediated phosphorylation of HSP27.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-HSP27 (Ser82) Antibody II | Cell Signaling Technology [cellsignal.com]
- 6. mesoscale.com [mesoscale.com]
- 7. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring TNFα and IL-6 Inhibition by PF-3644022 in Human Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for quantifying the inhibitory effects of PF-3644022 on Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated human whole blood. This compound is a potent and selective, ATP-competitive inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2), a key downstream substrate of the p38 MAPK signaling pathway.[1][2][3][4] This pathway plays a critical role in regulating the inflammatory response, primarily through the production of pro-inflammatory cytokines like TNFα and IL-6.[5][6] The ex vivo whole blood assay described herein serves as a robust and physiologically relevant model for assessing the anti-inflammatory potential of compounds targeting this pathway.
Introduction
The p38 MAPK signaling cascade is a crucial regulator of pro-inflammatory cytokine production.[5][7] Upon activation by stimuli such as LPS, p38 MAPK phosphorylates and activates MK2.[6] Activated MK2, in turn, enhances the stability and translation of mRNAs for cytokines, including TNFα and IL-6, leading to their increased synthesis and secretion.[1][4][6] Dysregulation of this pathway is implicated in numerous inflammatory diseases.
This compound is a small molecule inhibitor that selectively targets MK2 with a Ki of 3 nM.[2][3][4] By inhibiting MK2, this compound effectively reduces the production of these key inflammatory mediators. This document outlines the principles and procedures for a human whole blood assay to determine the potency of this compound in inhibiting LPS-induced TNFα and IL-6, providing a valuable tool for preclinical drug evaluation.
Signaling Pathway
The diagram below illustrates the p38 MAPK/MK2 signaling pathway leading to the production of TNFα and IL-6. LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on immune cells, initiating a signaling cascade that leads to the activation of p38 MAPK. p38 MAPK then phosphorylates and activates MK2. Activated MK2 stabilizes TNFα and IL-6 mRNA, promoting their translation into protein. This compound exerts its inhibitory effect by directly targeting MK2.
Caption: p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for this compound against TNFα and IL-6 production in LPS-stimulated human whole blood.
| Cytokine | This compound IC₅₀ (µM) | Reference |
| TNFα | 1.6 | [1][2][4] |
| IL-6 | 10.3 | [1][2][4] |
Experimental Workflow
The overall experimental process involves collecting fresh human blood, pre-incubating it with various concentrations of the inhibitor, stimulating cytokine production with LPS, incubating the samples, separating the plasma, and finally quantifying the cytokine levels using an ELISA.
Caption: Workflow for the human whole blood assay to measure cytokine inhibition.
Protocols
Materials and Reagents
-
This compound (CAS: 1276121-88-0)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Fresh human whole blood collected in sodium heparin or lithium heparin tubes
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS), sterile
-
Human TNFα ELISA Kit
-
Human IL-6 ELISA Kit
-
Sterile, pyrogen-free 96-well flat-bottom cell culture plates
-
Sterile reagent reservoirs
-
Multichannel pipettes
-
Plate sealer
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge with a plate rotor
-
Microplate reader
Preparation of Reagents
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in RPMI 1640 medium. A common approach is to first create an intermediate dilution from the DMSO stock to minimize the final DMSO concentration in the assay (should be ≤ 0.5%). For example, dilute the 10 mM stock to 200 µM in RPMI 1640 (a 1:50 dilution), then perform serial dilutions from this concentration. Prepare these solutions at 10x the final desired concentration.
-
LPS Stock Solution (1 mg/mL): Reconstitute LPS in sterile PBS to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
LPS Working Solution (e.g., 1 µg/mL): Dilute the LPS stock solution in RPMI 1640 to a 10x working concentration. For a final assay concentration of 100 ng/mL, the 10x working solution would be 1 µg/mL.
Human Whole Blood Assay Protocol
This protocol should be performed in a sterile biological safety cabinet.
-
Blood Collection: Use human whole blood collected in heparinized tubes, preferably within 3 hours of drawing.[8] Gently invert the tubes several times to mix before use.
-
Plate Setup: Dispense 10 µL of each 10x this compound serial dilution into the appropriate wells of a 96-well flat-bottom plate in triplicate. Include "vehicle control" wells (containing RPMI with the same percentage of DMSO as the compound wells) and "unstimulated control" wells (containing only RPMI).
-
Blood Addition: Gently mix the whole blood again and pour it into a sterile reservoir. Using a multichannel pipette, add 80 µL of whole blood to each well containing the compound or vehicle control.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1-2 minutes at a low speed (e.g., 600-700 rpm).[8] Incubate the plate for 1 hour in a humidified incubator (37°C, 5% CO₂).[3][8]
-
Stimulation: Add 10 µL of the 10x LPS working solution (e.g., 1 µg/mL) to all wells except the "unstimulated control" wells. To the unstimulated wells, add 10 µL of RPMI 1640 medium. The final volume in each well will be 100 µL.
-
Incubation: Mix the plate again gently on a shaker. Seal the plate and incubate for 4 to 24 hours in a humidified incubator (37°C, 5% CO₂). Incubation times can be optimized, but peak TNFα production often occurs around 4-6 hours, while IL-6 may require longer incubation (e.g., 16-24 hours).[3][9][10]
-
Plasma Collection: After incubation, centrifuge the plate at 400-500 x g for 5-10 minutes at room temperature to pellet the blood cells.[8]
-
Supernatant Transfer: Carefully collect 50 µL of the plasma supernatant from each well without disturbing the cell pellet and transfer to a new 96-well plate. The plasma can be analyzed immediately or stored at -80°C.
Cytokine Measurement (General ELISA Protocol)
Follow the specific instructions provided with your commercial ELISA kit. The following is a general outline of a sandwich ELISA procedure.[11][12][13]
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for either human TNFα or IL-6.
-
Sample and Standard Addition: Add standards (at a range of known concentrations) and diluted plasma samples to the appropriate wells. Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).[14]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for the target cytokine to each well. Incubate as directed (e.g., 1 hour at room temperature).[13]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate (e.g., 20-30 minutes).[14]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogen substrate (like TMB) to each well. This will react with the HRP to produce a color. Incubate in the dark for a specified time (e.g., 15-20 minutes).
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (absorbance) of each well using a microplate reader at 450 nm.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Cytokine Concentration: Determine the concentration of TNFα and IL-6 in each plasma sample by interpolating their absorbance values from the standard curve.
-
Percentage of Inhibition: Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = [ 1 - ( (Cytokine_conc_Compound - Cytokine_conc_Unstimulated) / (Cytokine_conc_Vehicle - Cytokine_conc_Unstimulated) ) ] * 100
-
IC₅₀ Determination: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cytokine production.
Conclusion
The human whole blood assay is a powerful ex vivo tool for evaluating the anti-inflammatory activity of compounds like this compound. It maintains the complex cellular interactions and plasma protein components of blood, offering a more physiologically relevant environment than assays using isolated cells. This protocol provides a detailed framework for reliably measuring the inhibition of TNFα and IL-6, facilitating the characterization and development of novel MK2 inhibitors for inflammatory diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ultra-dd.org [ultra-dd.org]
- 9. researchgate.net [researchgate.net]
- 10. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Studying Cytokine Production in U937 Cells using PF-3644022
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory responses are critical to host defense, but their dysregulation can lead to chronic inflammatory diseases. Proinflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators in this process.[1][2] The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates the production of these cytokines at the transcriptional and translational levels.[3][4] A key downstream substrate of p38 MAPK is the MAPK-activated protein kinase 2 (MK2).[4] MK2 activation is crucial for stabilizing the mRNAs of proinflammatory cytokines, thereby promoting their translation.[4]
The human monocytic cell line, U937, is a widely used in vitro model for studying monocyte and macrophage biology, including inflammatory responses and cytokine secretion.[5][6] These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, mimicking bacterial infection.[7][8][9]
PF-3644022 is a potent, ATP-competitive, and selective small molecule inhibitor of MK2.[4][7] By targeting MK2, this compound effectively inhibits the production of TNF-α and IL-6, making it a valuable tool for dissecting the role of the p38/MK2 signaling axis in inflammation.[4][7] This document provides detailed protocols for using this compound to study the inhibition of cytokine production in the U937 human monocytic cell line.
Mechanism of Action of this compound
The p38 MAPK signaling pathway is activated by various inflammatory stimuli, including LPS.[3][10] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[4] Activated MK2 then phosphorylates target proteins that regulate the stability and translation of cytokine mRNAs, such as TNF-α and IL-6. This compound specifically inhibits the kinase activity of MK2, preventing the downstream signaling events that lead to cytokine production, without affecting the upstream activation of p38 MAPK itself.[11]
Caption: p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.
Data Presentation
This compound potently inhibits the production of proinflammatory cytokines in various cell systems. The following tables summarize the reported inhibitory concentrations (IC₅₀).
Table 1: In Vitro Inhibition of TNF-α Production by this compound
| Cell System | Stimulus | IC₅₀ (nM) | Reference |
|---|---|---|---|
| U937 Cells | LPS | 159 - 160 | [4][7] |
| hPBMCs | LPS | ~160 |[4] |
Table 2: Inhibition of Cytokine Production in Human Whole Blood by this compound
| Cytokine | Stimulus | IC₅₀ (µM) | Reference |
|---|---|---|---|
| TNF-α | LPS | 1.6 | [4] |
| IL-6 | LPS | 10.3 |[4] |
Table 3: Example Data for Cell Viability Assessment
| This compound (µM) | % Cell Viability (vs. Vehicle Control) |
|---|---|
| 0 (Vehicle) | 100% |
| 0.1 | 99.5% |
| 1 | 98.7% |
| 10 | 97.2% |
| 30 | 95.4% |
Note: This is example data. This compound has been shown to have no toxicity in an MTT assay.[11]
Experimental Workflow
The general workflow for assessing the effect of this compound on cytokine production in U937 cells involves cell culture, compound treatment, stimulation, and subsequent analysis of both cytokine release and cell viability.
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Phagocytosis of microparticles increases responsiveness of macrophage-like cell lines U937 and THP-1 to bacterial lipopolysaccharide and lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Signaling Mechanisms Regulating IL-6 Expression by LPS between Gingival Fibroblasts and Mononuclear Cells: Seeking the Common Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing PF-3644022 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-3644022 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2][3] It also shows inhibitory activity against MK3 and PRAK (p38-regulated/activated kinase).[1] By inhibiting MK2, this compound effectively blocks the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][4]
Q2: What is the recommended starting concentration for my in vitro experiment?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. For enzymatic assays, the IC50 is approximately 5.2 nM for MK2.[1][3][5] In cell-based assays, a common starting point for inhibiting TNF-α production in human U937 monocytic cells or peripheral blood mononuclear cells (PBMCs) is around 160 nM.[1][3][4] However, for whole blood assays, higher concentrations (IC50 of 1.6 to 1.97 µM for TNF-α) may be required.[2][5] We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][6] For storage, it is recommended to keep the DMSO stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
Q4: Is this compound selective for MK2?
A4: this compound demonstrates good selectivity for MK2 over a panel of other kinases.[2] However, it also inhibits MK3 and PRAK with IC50 values of 53 nM and 5.0 nM, respectively.[1] It is largely inactive against many other kinases, including MNK-1, MSK1/2, and RSK1-4, at concentrations where it potently inhibits MK2.[5]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of my target.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range for cell-based assays is 0.1 nM to 10 µM.[6]
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure that the compound has been stored correctly to prevent degradation. Prepare fresh stock solutions from a new vial of the compound if necessary.
-
-
Possible Cause 3: High Serum Concentration.
-
Solution: The presence of serum in cell culture media can affect the potency of this compound.[2] Consider reducing the serum concentration or using a serum-free medium during the treatment period if your experimental design allows.
-
Issue 2: I am observing cellular toxicity.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: While this compound is generally not reported to be cytotoxic at effective concentrations, it is good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line.[7] Reduce the concentration if toxicity is observed.
-
-
Possible Cause 2: High DMSO Concentration.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is not exceeding a tolerable level for your cells (typically <0.5%). Prepare serial dilutions of your this compound stock solution to minimize the final DMSO concentration.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50/Ki | Reference |
| MK2 (enzymatic) | - | 5.2 nM (IC50), 3 nM (Ki) | [1][3] |
| MK3 (enzymatic) | - | 53 nM (IC50) | [1] |
| PRAK (enzymatic) | - | 5.0 nM (IC50) | [1] |
| TNF-α Production | U937 cells | 159-160 nM (IC50) | [2][4][5] |
| TNF-α Production | Human PBMCs | 160 nM (IC50) | [3][5] |
| TNF-α Production | Human Whole Blood | 1.6 - 1.97 µM (IC50) | [2][4][5] |
| IL-6 Production | Human Whole Blood | 10.3 µM (IC50) | [2][4] |
| HSP27 Phosphorylation | U937 cells | 86.4 nM (IC50) | [7] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in U937 Cells
-
Cell Culture: Culture U937 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with varying concentrations of this compound for 1 hour.[6]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[6]
-
Incubation: Incubate the plate for 4 hours at 37°C.[6]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of this compound.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
How to minimize PF-3644022 cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential cytotoxicity when using the MK2 inhibitor, PF-3644022, in cell culture experiments.
Introduction
This compound is a potent, selective, and ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1] It is widely used in research to investigate the roles of the p38/MK2 signaling pathway in inflammation and other cellular processes. While this compound is generally not considered cytotoxic at effective concentrations, researchers may occasionally observe unexpected cell death or reduced viability in their experiments. This guide provides practical solutions to mitigate these issues, which often arise from experimental variables rather than the inherent toxicity of the compound.
One study reported no cell toxicity in U937 cells at concentrations up to 20 μM.[2] Another study utilizing an MTT assay also found no evidence of toxicity.[3] However, it is important to note that high concentrations of any chemical compound can lead to off-target effects and cytotoxicity.[4]
Frequently Asked Questions (FAQs)
Q1: Is this compound generally considered cytotoxic?
A1: No, published data suggests that this compound is not cytotoxic at the concentrations typically required for MK2 inhibition in cell culture.[2][3] For example, in U937 monocytic cells, no toxicity was detected at concentrations up to 20 μM.[2] Observed cytotoxicity is more likely a result of experimental conditions.
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question. The IC50 for TNFα production inhibition in U937 cells and human PBMCs is approximately 160 nM.[2] A good starting point for most experiments is to perform a dose-response curve ranging from 10 nM to 10 μM to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What solvent should I use to dissolve this compound, and what is the maximum final concentration in my culture medium?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as DMSO itself can be cytotoxic. Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent-related effects. Of note, this compound in DMSO stock solutions may lose activity over time due to oxidation of the thiophene ring, so it is recommended to use freshly prepared solutions.[2]
Q4: Can the density of my cells in culture influence the observed cytotoxicity?
A4: Yes, cell density can significantly impact the apparent cytotoxicity of a compound. Higher cell densities can sometimes reduce the perceived toxicity. It is important to maintain consistent cell seeding densities across experiments to ensure reproducible results.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the specific experiment and the biological endpoint being measured. For inhibiting cytokine production, pre-incubation for 1 hour before stimulation is often sufficient.[5] For longer-term experiments, it is advisable to perform a time-course experiment to determine the shortest effective incubation time that does not impact cell viability.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected cytotoxicity in your experiments with this compound, consult the following troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| High cell death across all concentrations | Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high for your specific cell line. | - Ensure the final DMSO concentration is ≤ 0.1%. - Perform a dose-response experiment with DMSO alone to determine the tolerance of your cell line. |
| Compound Precipitation: this compound may have precipitated out of solution, leading to uneven exposure and localized high concentrations. | - Visually inspect the culture medium for any precipitate. - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. | |
| Sub-optimal Cell Health: The cells may have been unhealthy or stressed before the addition of the compound. | - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. - Use cells with a low passage number. | |
| Cytotoxicity observed only at high concentrations | Off-Target Effects: At high concentrations, this compound may inhibit other kinases, leading to cytotoxicity.[4] | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Refer to the kinase selectivity profile of this compound to assess potential off-target effects. |
| Concentration-Dependent Effects: The observed effect may be a genuine biological response at higher concentrations. | - Carefully evaluate if the observed cytotoxicity correlates with the inhibition of the intended target (MK2) by measuring downstream markers like phospho-HSP27. | |
| Inconsistent results between experiments | Variable Experimental Conditions: Inconsistencies in cell density, incubation time, or compound dilution can lead to variable results. | - Standardize all experimental parameters, including cell seeding density, passage number, and incubation times. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC50 / Ki | Reference |
| MK2 (enzyme activity) | Recombinant Human | 5.2 nM (IC50) | [1][6] |
| MK2 (enzyme activity) | Recombinant Human | 3 nM (Ki) | [1] |
| MK3 (enzyme activity) | Recombinant Human | 53 nM (IC50) | [1] |
| MK5/PRAK (enzyme activity) | Recombinant Human | 5 nM (IC50) | [6] |
| MNK2 (enzyme activity) | Recombinant Human | 148 nM (IC50) | [1] |
| TNFα Production | U937 cells | 159 nM (IC50) | [2] |
| TNFα Production | Human PBMCs | 160 nM (IC50) | [2] |
| TNFα Production | Human Whole Blood | 1.6 µM (IC50) | [2] |
| IL-6 Production | Human Whole Blood | 10.3 µM (IC50) | [2] |
| Phospho-HSP27 Inhibition | U937 cells | 201 nM (IC50) | [2] |
Table 2: General Guidelines for Minimizing Cytotoxicity in Cell Culture
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response curve to determine the lowest effective concentration. | Minimizes the risk of off-target effects and non-specific toxicity. |
| Incubation Time | Use the shortest incubation time necessary to achieve the desired biological effect. | Reduces the cumulative stress on cells. |
| Cell Density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. | Cell density can influence drug metabolism and sensitivity. |
| Solvent Concentration | Maintain the final DMSO concentration at the lowest possible level (ideally ≤ 0.1%). | DMSO can be toxic to cells at higher concentrations. |
| Controls | Always include untreated and vehicle-only (e.g., DMSO) controls. | Differentiates between compound-specific effects and solvent-induced toxicity. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate controls) for the desired incubation period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to release maximum LDH).
Mandatory Visualization
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: PF-3644022 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-3644022 in in vivo experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2] It functions by binding to the ATP pocket of MK2, thereby preventing the phosphorylation of its downstream substrates.[3] A primary downstream effect of MK2 inhibition is the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][4] This makes this compound a valuable tool for studying inflammatory processes.
What is the signaling pathway involving this compound?
This compound targets the p38 MAPK/MK2 signaling pathway. In response to cellular stress or inflammatory stimuli, p38 MAPK is activated and, in turn, phosphorylates and activates MK2. Activated MK2 then phosphorylates various downstream targets, including HSP27, which leads to the stabilization of mRNAs encoding inflammatory cytokines like TNF-α. This compound specifically inhibits MK2, thereby blocking this cascade and reducing the production of these inflammatory mediators.[2]
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
What are the key in vitro and in vivo potencies of this compound?
This compound has demonstrated potent inhibition in both enzymatic and cell-based assays, as well as efficacy in animal models of inflammation.
| Parameter | Species/Cell Line | Value | Reference |
| Ki (MK2) | - | 3 nM | [4][5] |
| IC50 (MK2) | - | 5.2 nM | [1][6] |
| IC50 (TNF-α production) | Human U937 cells | 160 nM | [2][5] |
| IC50 (TNF-α production) | Human PBMCs | 160 nM | [2][6] |
| IC50 (TNF-α production) | Human Whole Blood | 1.6 - 1.97 µM | [2][6] |
| ED50 (LPS-induced TNF-α) | Rat | 6.9 mg/kg (oral) | [2][4] |
| ED50 (LPS-induced TNF-α) | Mouse | 7.02 mg/kg (oral) | [7] |
| ED50 (Paw Swelling) | Rat (Arthritis Model) | 20 mg/kg (oral) | [1][6] |
How should I prepare this compound for in vivo oral administration?
A common vehicle for oral gavage of this compound is a suspension in methylcellulose-Tween 80.[2] For other formulations, this compound has solubility in various solvents.
| Solvent | Solubility |
| DMSO | 30 - 75 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 3 mg/mL |
Data from Cayman Chemical and Selleck Chemicals.[5][6]
A suggested formulation for an oral dosing solution involves the use of DMSO, PEG300, Tween80, and water.[5]
Experimental Protocol: Preparation of this compound for Oral Gavage
This protocol is adapted from information provided by chemical suppliers.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween80
-
Deionized water (ddH2O)
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 12.5 mg/mL). Ensure the powder is fully dissolved.
-
In a separate tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the PEG300/DMSO mixture. Mix until the solution is clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The resulting solution will have a this compound concentration of 0.625 mg/mL. Adjust initial stock concentration and volumes as needed for your target dose.
-
Important: Use the mixed solution immediately for optimal results.[5]
Troubleshooting Guide for In Vivo Delivery
Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
Answer: Cloudiness or precipitation indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and poor bioavailability.
-
Immediate Steps:
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves.
-
If precipitation persists, do not administer the solution.
-
-
Preventative Measures:
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture), and water contamination can significantly reduce the solubility of many compounds.[5] Always use fresh, anhydrous DMSO for preparing your stock solution.
-
Order of Addition: Follow the protocol for adding solvents precisely. Adding aqueous solutions too early can cause the compound to crash out of solution.
-
Thorough Mixing: Ensure each component is fully mixed and the solution is clear before adding the next.
-
Consider an Alternative Vehicle: If solubility issues persist, consider a suspension in a vehicle like 0.5% methylcellulose with 0.2% Tween 80, which has been used for in vivo studies with this compound.[2]
-
Q2: I am not observing the expected efficacy (e.g., reduction in TNF-α) in my animal model. What could be the issue?
Answer: A lack of efficacy can stem from issues with the compound, its delivery, or the experimental model itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
Overcoming poor bioavailability of PF-3644022 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving optimal in vivo exposure of the MK2 inhibitor, PF-3644022, in animal studies.
Introduction: Understanding the Bioavailability of this compound
Contrary to the premise of significant bioavailability challenges, published literature indicates that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, in preclinical rat models.[1][2] A key study demonstrated that this compound is rapidly absorbed and possesses a terminal half-life of 9.1 hours when administered as a suspension in rats.[2]
However, suboptimal exposure can still be encountered due to a variety of factors, including the animal species used, the formulation, and the experimental protocol. This guide is designed to help you troubleshoot and overcome such issues.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the p38/MK2 signaling pathway.
Troubleshooting Guide for Suboptimal Exposure
Q1: We are observing low plasma concentrations of this compound in our mouse study. Why might this be happening?
A1: While this compound has shown good oral bioavailability in rats, several factors could lead to lower-than-expected exposure in mice or other species:
-
Species-Specific Metabolism: Mice can have a higher metabolic rate than rats, potentially leading to faster clearance of the compound.
-
Formulation Issues: The compound's low aqueous solubility means that the choice of vehicle is critical. An inadequate vehicle can lead to poor dissolution in the gastrointestinal tract and, consequently, low absorption.
-
Experimental Technique: Improper oral gavage technique can result in dosing errors. Ensure that the gavage needle is correctly placed and the full dose is administered.
-
Fasting State: The presence or absence of food in the stomach can affect the absorption of a compound. Standardize the fasting period for your animals before dosing.
Q2: What are the first steps we should take to troubleshoot low exposure?
A2: We recommend the following initial steps:
-
Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.
-
Review Your Formulation: Is the compound fully dissolved or homogeneously suspended in the vehicle? Has the vehicle been optimized for a poorly soluble compound?
-
Refine Your Dosing Technique: Have your personnel been properly trained in oral gavage for the species you are using?
-
Conduct a Pilot Pharmacokinetic (PK) Study: If you haven't already, a small-scale PK study with both intravenous (IV) and oral (PO) administration will help you determine the absolute bioavailability and identify if the issue is with absorption or clearance.
Frequently Asked Questions (FAQs) on Formulation and Administration
Q3: What are some recommended vehicles for oral administration of this compound?
A3: Given that this compound is poorly soluble in water, a suspension or a solution in a suitable vehicle is necessary. Here are some commonly used vehicles for poorly soluble compounds in preclinical studies:
| Vehicle | Composition | Pros | Cons |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose in water | Simple to prepare, generally well-tolerated. | May not be suitable for very hydrophobic compounds; risk of settling. |
| Aqueous Suspension with Surfactant | 0.5% Methylcellulose, 0.1% Tween 80 in water | Improved wetting of the drug particles can enhance dissolution. | Tween 80 can have biological effects in some models. |
| Lipid-Based Formulation | Corn oil or sesame oil | Can enhance absorption of lipophilic compounds. | May influence the physiological state of the animal. |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Water (or saline) | Can achieve a true solution, leading to better dose uniformity. | DMSO can have pharmacological effects; potential for drug precipitation upon dilution in the gut. |
Note: The user should always perform a small-scale formulation test to ensure the stability and homogeneity of the chosen vehicle with this compound before proceeding to animal studies.
Q4: How can we improve the solubility of this compound in our formulation?
A4: If you suspect that poor solubility is limiting the absorption of this compound, consider these strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a polymer can improve its apparent solubility and dissolution.
-
Use of Solubilizing Excipients: Incorporating cyclodextrins or other solubilizing agents into your formulation can increase the concentration of dissolved drug in the gastrointestinal tract.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg, suspension) |
| Tmax (h) | - | 0.17 |
| Cmax (μM) | - | 0.74 |
| AUC0-inf (μM*h) | 1.3 | 4.2 |
| t1/2 (h) | 9.5 | 9.1 |
| Clearance (mL/min/kg) | 11 | - |
| Volume of Distribution (L/kg) | 9.3 | - |
| Oral Bioavailability (%) | - | ~100 (normalized to dose) |
Data adapted from Mourey, R.J., et al. (2010). A Benzothiophene Inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Inhibits Tumor Necrosis Factor α Production and Has Oral Anti-Inflammatory Efficacy in Acute and Chronic Models of Inflammation. Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807.[2]
Experimental Protocols
Protocol: Basic Pharmacokinetic Study of this compound in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle for intravenous administration (e.g., 10% DMSO, 40% PEG300, 50% sterile saline) to a final concentration of 0.5 mg/mL.
-
PO Formulation: Prepare a suspension of this compound in 0.5% methylcellulose with 0.1% Tween 80 in sterile water to a final concentration of 1 mg/mL.
-
-
Dosing:
-
IV Group (n=3-4 per time point): Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
-
PO Group (n=3-4 per time point): Administer the PO formulation via oral gavage at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 μL) from the saphenous or jugular vein at the following time points:
-
IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software (e.g., Phoenix WinNonlin). Calculate oral bioavailability using the formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
Experimental Workflow
Caption: A general workflow for assessing and optimizing oral bioavailability.
References
Technical Support Center: Investigating Resistance to PF-0644022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to PF-0644022, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments aimed at identifying and characterizing resistance to PF-0644022.
Category 1: Altered Drug Efficacy and Target Engagement
Question: We are observing a decreased inhibitory effect of PF-0644022 on TNFα production in our cell line over time. What could be the cause?
Answer: A gradual loss of PF-0644022 efficacy can be indicative of acquired resistance. Several mechanisms could be at play:
-
Upregulation of the p38/MK2 pathway: Prolonged inhibition of MK2 can sometimes lead to a compensatory upregulation of the upstream p38 MAPK pathway, leading to increased levels of activated MK2 that can overcome the inhibitory effect of the drug.
-
Activation of bypass signaling pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the MK2 pathway. For instance, activation of the ERK or JNK signaling pathways can also contribute to the production of pro-inflammatory cytokines.[1][2][3][4]
-
Increased drug efflux: The cells may have developed mechanisms to actively pump PF-0644022 out of the cell, thereby reducing its intracellular concentration and efficacy. This is often mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1).[2][5][6][7][8][9][10]
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to analyze the phosphorylation status of HSP27, a direct downstream substrate of MK2. A lack of decrease in phospho-HSP27 levels in the presence of PF-0644022 would suggest a resistance mechanism.
-
Assess p38 Activation: Use Western blotting to check the phosphorylation status of p38 MAPK. An increase in phospho-p38 levels in resistant cells compared to sensitive cells could indicate pathway upregulation.
-
Investigate Bypass Pathways: Analyze the activation status of key components of the ERK (phospho-ERK) and JNK (phospho-JNK) pathways via Western blot.
-
Evaluate Drug Efflux: Utilize a P-glycoprotein activity assay to determine if your cells are actively exporting the drug.
Question: Our PF-0644022-resistant cell line shows no change in p38 or MK2 expression levels. What other mechanisms could be involved?
Answer: If the expression levels of the direct target and its upstream activator are unchanged, consider these possibilities:
-
Mutations in the MAPKAPK2 gene: A mutation in the gene encoding MK2 could alter the drug-binding site, reducing the affinity of PF-0644022 for its target.
-
Alternative Splicing of MAPKAPK2: The emergence of a novel splice variant of MK2 that is less sensitive to PF-0644022 is a potential mechanism of resistance.[11][12][13][14] There are known splice variants of MK2, and changes in their relative expression could contribute to resistance.[15][16]
-
Post-translational Modifications: Alterations in other post-translational modifications of MK2, apart from the activating phosphorylation by p38, could potentially influence its conformation and sensitivity to inhibitors.
Troubleshooting Steps:
-
Sequence the MAPKAPK2 gene: Isolate genomic DNA from both sensitive and resistant cells and perform Sanger sequencing of the MAPKAPK2 coding regions to identify any potential mutations.
-
Analyze MAPKAPK2 Splice Variants: Use RT-qPCR with primers designed to specifically amplify different known or predicted splice variants of MK2 to assess for changes in their expression levels.
Data Presentation
The following tables summarize key quantitative data for PF-0644022 and related p38 MAPK inhibitors for easy comparison.
Table 1: In Vitro Potency of PF-0644022 and other MK2/p38 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| PF-0644022 | MK2 | Enzyme Assay | 5.2 | Recombinant Human MK2 | [17] |
| PF-0644022 | MK3 | Enzyme Assay | 53 | Recombinant Human MK3 | [17] |
| PF-0644022 | PRAK | Enzyme Assay | 5.0 | Recombinant Human PRAK | [17] |
| BIRB-796 | p38α | Cell-free | 38 | Recombinant Human p38α | [2][3] |
| BIRB-796 | p38β | Cell-free | 65 | Recombinant Human p38β | [2][3] |
| BIRB-796 | p38γ | Cell-free | 200 | Recombinant Human p38γ | [3] |
| BIRB-796 | p38δ | Cell-free | 520 | Recombinant Human p38δ | [3] |
| SB202190 | p38α | Cell-free | 50 | Recombinant Human p38α | [18][19][20] |
| SB202190 | p38β2 | Cell-free | 100 | Recombinant Human p38β2 | [18][19][20] |
Table 2: Cellular Activity of p38 MAPK Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference |
| BIRB-796 | U87 | Glioblastoma | 34.96 | [1][4] |
| BIRB-796 | U251 | Glioblastoma | 46.30 | [1][4] |
| SB202190 | MDA-MB-231 | Breast Cancer | 46.6 | [21] |
| SB203580 | MDA-MB-231 | Breast Cancer | 85.1 | [21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantitative Western Blot for Phosphorylated MK2 Substrate (HSP27)
This protocol allows for the quantification of MK2 activity by measuring the phosphorylation of its downstream target, HSP27.
Materials:
-
PF-0644022
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-total-HSP27
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit IgG, IRDye 680RD Goat anti-Mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Fluorescent imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of PF-0644022 or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HSP27 and total-HSP27 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Imaging and Quantification: Image the blot using a fluorescent imaging system. Quantify the band intensities for phospho-HSP27 and total-HSP27. Normalize the phospho-HSP27 signal to the total-HSP27 signal to determine the relative phosphorylation level.
Protocol 2: P-glycoprotein (ABCB1) Efflux Assay
This assay measures the activity of the P-gp drug efflux pump using a fluorescent substrate.
Materials:
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor, positive control)
-
PF-0644022 (test compound)
-
Resistant and sensitive cell lines
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed an equal number of resistant and sensitive cells into a 96-well plate and allow them to adhere.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with either vehicle, Verapamil, or PF-0644022 for 1 hour.
-
Substrate Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader or flow cytometer.
-
Data Analysis: A lower intracellular fluorescence in the presence of PF-0644022 compared to the vehicle control (in resistant cells) suggests that PF-0644022 is being actively effluxed. An increase in fluorescence in the presence of Verapamil confirms P-gp activity in the resistant cells.
Protocol 3: RT-qPCR for MAPKAPK2 Splice Variants
This protocol allows for the relative quantification of different MAPKAPK2 splice variants.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers specific for each MAPKAPK2 splice variant and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Prepare qPCR reactions for each splice variant and the housekeeping gene using SYBR Green master mix and specific primers.
-
Real-time PCR: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of each splice variant in resistant cells compared to sensitive cells using the ΔΔCt method, normalizing to the housekeeping gene. An upregulation of a specific splice variant in resistant cells may indicate its role in the resistance mechanism.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rndsystems.com [rndsystems.com]
- 6. genomembrane.com [genomembrane.com]
- 7. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-new-method-to-measure-p-gp-abcb1-activity - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genecards.org [genecards.org]
- 17. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. stemcell.com [stemcell.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with PF-3644022
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using the MK2 inhibitor, PF-3644022.
Troubleshooting Guides
This section provides solutions to specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Question: My IC50 value for this compound in my cell-based assay is higher than what is reported in the literature, or my results are inconsistent between experiments. What could be the cause?
-
Answer: Several factors can contribute to this variability:
-
Compound Stability in DMSO: this compound in DMSO stock solutions can lose activity over time due to the oxidation of its thiophene ring. It is recommended to use freshly prepared stock solutions or aliquots that have been stored at -80°C for no longer than one month to avoid this issue. For longer-term storage, aliquoting and storing at -80°C for up to 6 months is advisable.[1]
-
Serum Protein Binding: The potency of this compound can be influenced by the concentration of serum in the cell culture medium. Increased serum levels can lead to a right-shift in the IC50 value, indicating lower potency. It is crucial to maintain a consistent serum concentration across all experiments and to report the percentage of serum used when describing the experimental conditions.
-
Cell Type-Specific Differences: The cellular context, including the expression levels of MK2 and its upstream and downstream signaling partners, can influence the apparent activity of the inhibitor. The effect of this compound has been well-characterized in cell lines such as U937 human monocytic cells and peripheral blood mononuclear cells (PBMCs).[2] Results may vary in other cell types.
-
High ATP Concentrations: As an ATP-competitive inhibitor, the effectiveness of this compound can be influenced by high intracellular ATP concentrations. This can sometimes lead to a discrepancy between biochemical and cellular potencies.
-
Issue 2: Unexpected or off-target effects observed.
-
Question: I am observing effects in my experiment that are not consistent with the known function of MK2. Could this compound be hitting other targets?
-
Answer: While this compound is a selective MK2 inhibitor, it can inhibit other kinases, especially at higher concentrations.
-
Kinase Selectivity Profile: Screening against a panel of 200 human kinases revealed that at a concentration of 1 µM, this compound inhibited 16 other kinases by more than 50%. Notably, it also inhibits MK3 and PRAK with IC50 values of 53 nM and 5.0 nM, respectively.[1] It is important to use the lowest effective concentration of this compound to minimize off-target effects and to consider its known selectivity profile when interpreting results.
-
Dose-Response Relationship: It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. This will help to ensure that the observed effects are due to the inhibition of MK2 and not off-target activities.
-
Issue 3: Difficulty with compound solubility.
-
Question: I am having trouble dissolving this compound. What is the recommended procedure?
-
Answer: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO. For in vivo studies, specific formulations are required. For example, a suspension can be prepared in a vehicle consisting of 0.5% methylcellulose and 0.025% Tween 80. For oral gavage in rats, a formulation in 20% SBE-β-CD in saline has also been described.[1] Always ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). By binding to the ATP pocket of MK2, it prevents the phosphorylation of downstream substrates, such as HSP27, and subsequently inhibits the production of pro-inflammatory cytokines like TNFα and IL-6.[2]
-
-
Q2: What are the recommended storage conditions for this compound?
-
Q3: What is the typical IC50 of this compound?
-
A3: The IC50 of this compound can vary depending on the experimental system. In enzymatic assays, the IC50 for MK2 is approximately 5.2 nM.[3] In cell-based assays, the IC50 for TNFα inhibition in U937 cells and PBMCs is around 160 nM.[2] In human whole blood, the IC50 for TNFα inhibition is approximately 1.6 µM.[2]
-
-
Q4: Can this compound be used in in vivo studies?
-
A4: Yes, this compound is orally bioavailable and has demonstrated efficacy in rodent models of inflammation. For example, in a rat model of LPS-induced endotoxemia, the ED50 for TNFα inhibition was 6.9 mg/kg.[4] In a chronic streptococcal cell wall-induced arthritis model in rats, the ED50 for reducing paw swelling was 20 mg/kg.[4]
-
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Enzymatic Activity | |||
| MK2 IC50 | 5.2 nM | Recombinant enzyme assay | [3] |
| MK2 Ki | 3 nM | Recombinant enzyme assay | |
| MK3 IC50 | 53 nM | Recombinant enzyme assay | [1] |
| PRAK IC50 | 5.0 nM | Recombinant enzyme assay | [1] |
| Cell-Based Activity | |||
| TNFα Inhibition IC50 | 159 nM | U937 cells (LPS-stimulated) | |
| TNFα Inhibition IC50 | 160 nM | Human PBMCs (LPS-stimulated) | [2] |
| p-HSP27 Inhibition IC50 | 201 nM | U937 cells (LPS-stimulated) | |
| TNFα Inhibition IC50 | 1.6 µM | Human Whole Blood (LPS-stimulated) | [2] |
| IL-6 Inhibition IC50 | 10.3 µM | Human Whole Blood (LPS-stimulated) | [2] |
| In Vivo Efficacy | |||
| TNFα Inhibition ED50 | 6.9 mg/kg | Rat LPS-induced endotoxemia model | [4] |
| Paw Swelling Inhibition ED50 | 20 mg/kg | Rat chronic arthritis model | [4] |
Experimental Protocols
1. In Vitro MK2 Kinase Assay
This protocol is adapted from established methods for measuring MK2 kinase activity.[2]
-
Materials:
-
Recombinant active MK2 enzyme
-
Fluorescently labeled HSP27 peptide substrate
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5)
-
EDTA solution (for reaction termination)
-
Microplate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the this compound dilutions.
-
Add the MK2 enzyme to each well.
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP.
-
Incubate for a specific time, ensuring the reaction is in the linear phase.
-
Terminate the reaction by adding EDTA.
-
Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based TNFα Inhibition Assay
This protocol is based on methods used to assess TNFα production in U937 cells.[2]
-
Materials:
-
U937 human monocytic cells
-
Cell culture medium (e.g., RPMI-1640) with serum and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
TNFα ELISA kit
-
96-well cell culture plates.
-
-
Procedure:
-
Seed U937 cells into a 96-well plate at a desired density and allow them to adhere if necessary.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate for 4 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNFα inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-3644022 and Other MK2 Inhibitors for Inflammatory Diseases
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of PF-3644022, a potent and selective MK2 inhibitor, against other inhibitors of the same target. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream substrate of the p38 MAPK signaling pathway, which plays a pivotal role in the inflammatory response.[1][2] The p38/MK2 axis is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] Consequently, inhibiting MK2 has emerged as a promising therapeutic strategy for a range of inflammatory diseases, potentially offering a more targeted approach with an improved safety profile compared to broader p38 MAPK inhibitors.[4][5]
This compound is a well-characterized, potent, and ATP-competitive inhibitor of MK2.[6] This guide will compare its efficacy with other notable MK2 inhibitors, providing a comprehensive overview for researchers in the field.
Quantitative Efficacy Comparison of MK2 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of this compound and other selected MK2 inhibitors. This data provides a quantitative basis for comparing their potency and cellular activity.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Cellular IC50 (nM) for TNF-α inhibition | In vivo Efficacy (ED50, mg/kg) |
| This compound | MK2, PRAK, MK3 | 3 (MK2)[5][6] | 5.2 (MK2), 5.0 (PRAK), 53 (MK3)[6][7] | 160 (in U937 cells)[5][6][8] | 6.9 (acute LPS model, rat), 20 (chronic arthritis model, rat)[5][8] |
| ATI-450 | MK2 Pathway | Not publicly available | Not publicly available | Demonstrated reduction of inflammatory cytokines in clinical trials[9][10] | Phase IIa clinical trial showed efficacy in rheumatoid arthritis[9][10] |
| MK2.III | MK2 | Not publicly available | Not publicly available | Enhanced etoposide-induced cell death in cancer cell lines[11] | Showed chemosensitizing effect in a mouse lung cancer model[11] |
| BIRB-796 | p38 MAPK | Not publicly available | Not publicly available | Potently inhibits TNF-α and IL-6 production[2] | Not specified for MK2 inhibition |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the workflow of a typical screening experiment.
Caption: The p38/MK2 signaling pathway leading to TNF-α production.
References
- 1. Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of PF-3644022 and p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of anti-inflammatory therapeutics. This guide provides a detailed comparison of two distinct strategies for targeting this pathway: direct inhibition of p38 MAPK and downstream inhibition of MAPK-activated protein kinase 2 (MK2) with PF-3644022. This comparison is supported by experimental data to inform research and development decisions.
Mechanism of Action: A Tale of Two Targets
The p38 MAPK cascade is a key signaling pathway involved in cellular responses to stress and inflammation.[1] Extracellular stimuli, such as lipopolysaccharide (LPS), activate upstream kinases that in turn phosphorylate and activate p38 MAPK.[2] Activated p38 then phosphorylates downstream substrates, including MK2, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3]
p38 inhibitors , such as BIRB-796, are small molecules that directly bind to and inhibit the activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.[4][5] In contrast, This compound is a potent and selective inhibitor of MK2, a direct substrate of p38.[3][6] By inhibiting MK2, this compound blocks the inflammatory cascade at a point downstream of p38 activation.[1] This difference in the point of intervention within the signaling pathway leads to distinct pharmacological profiles.
Comparative Efficacy in Inhibiting Pro-Inflammatory Cytokines
Both this compound and p38 inhibitors have demonstrated potent inhibition of pro-inflammatory cytokine production in various in vitro models. The following tables summarize the available quantitative data for this compound and a representative p38 inhibitor, BIRB-796.
Table 1: In Vitro Inhibition of TNF-α and IL-6
| Compound | Target | Cell Type | Stimulus | Cytokine | IC50 | Reference |
| This compound | MK2 | U937 | LPS | TNF-α | 159 nM | [1] |
| hPBMCs | LPS | TNF-α | 160 nM | [6] | ||
| Human Whole Blood | LPS | TNF-α | 1.6 µM | [1] | ||
| Human Whole Blood | LPS | IL-6 | 10.3 µM | [1] | ||
| BIRB-796 | p38 MAPK | THP-1 | LPS | TNF-α | 16-22 nM | [4] |
| hPBMCs | LPS | TNF-α | Potent Inhibition | [7] | ||
| hPBMCs | LPS | IL-6 | Potent Inhibition | [7] |
A Key Difference: Impact on the Anti-Inflammatory Cytokine IL-10
A significant distinction between targeting p38 directly and inhibiting its downstream substrate MK2 lies in their effect on the anti-inflammatory cytokine IL-10. Research indicates that p38 MAPK, in addition to promoting pro-inflammatory cytokine production, is also involved in the activation of Msk1/2, a kinase that contributes to the production of IL-10.[7]
Direct inhibition of p38 by compounds like BIRB-796 can therefore lead to a reduction in both pro- and anti-inflammatory signals. In contrast, the MK2 inhibitor this compound, acting downstream of the p38-Msk1/2 branch, has been shown to have a minimal effect on IL-10 production.[7] This differential regulation may have implications for the overall therapeutic profile of these inhibitors.
Table 2: In Vitro Inhibition of IL-10
| Compound | Target | Cell Type | Stimulus | IC50 | Reference |
| This compound | MK2 | hPBMCs | LPS | 2630 nM | [7] |
| BIRB-796 | p38 MAPK | hPBMCs | LPS | 118 nM | [7] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in determining its safety and efficacy. Off-target effects can lead to unforeseen side effects. Both this compound and BIRB-796 have been profiled against panels of kinases to assess their selectivity.
Table 3: Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. MK2 | Reference |
| MK2 | 5.2 | 1 | [6] |
| PRAK | 5.0 | ~1 | [6] |
| MK3 | 53 | ~10 | [6] |
| MNK2 | 148 | ~28 | [6] |
This compound was profiled against 200 human kinases and showed good selectivity.[1]
Table 4: Kinase Selectivity of BIRB-796
| Kinase | IC50 (nM) | Reference |
| p38α | 38 | [4] |
| p38β | 65 | [4] |
| p38γ | 200 | [4] |
| p38δ | 520 | [4] |
| JNK2 | 330-fold less potent than p38α | [4] |
| c-RAF | Weak inhibition | [4] |
| Fyn | Weak inhibition | [4] |
| Lck | Weak inhibition | [4] |
BIRB-796 shows insignificant inhibition of ERK-1, SYK, and IKK2.[4]
Experimental Protocols
Inhibition of TNF-α Production in U937 Cells (this compound)
-
Cell Line: Human U937 monocytic cells.
-
Pre-treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS).
-
Incubation: The cells were incubated for 4 hours after LPS stimulation.
-
Measurement: TNF-α levels in the cell culture supernatant were measured using an electrochemiluminescence-based assay.[8]
Inhibition of TNF-α Production in THP-1 Cells (BIRB-796)
-
Cell Line: Human THP-1 monocytic cells.
-
Pre-treatment: Cells were pre-incubated with or without BIRB-796 for 30 minutes.
-
Stimulation: The cell mixture was stimulated with a final concentration of 1 µg/mL LPS.
-
Incubation: The cells were incubated overnight (18-24 hours).
-
Measurement: TNF-α levels in the supernatant were analyzed using a commercially available ELISA kit.[4]
Conclusion
Both direct inhibition of p38 MAPK and downstream inhibition of MK2 with this compound represent viable strategies for mitigating p38 pathway-driven inflammation.
-
This compound offers a more targeted approach by inhibiting MK2, a key downstream effector of p38. A notable advantage of this approach is the preservation of the p38-Msk1/2-IL-10 anti-inflammatory axis, which may offer a more balanced immunomodulatory effect.
-
p38 inhibitors like BIRB-796 are potent, broad-spectrum inhibitors of p38 isoforms. While effective at blocking pro-inflammatory cytokine production, their concomitant inhibition of IL-10 production warrants consideration in therapeutic applications.
The choice between these two strategies will depend on the specific therapeutic context and the desired immunological outcome. The data presented in this guide provides a foundation for researchers to make informed decisions in the development of novel anti-inflammatory agents.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
Validating PF-3644022 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of PF-3644022, a potent inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). Objectively comparing methodologies and presenting supporting data will enable researchers to design robust experiments and accurately interpret their findings.
This compound is a selective, ATP-competitive inhibitor of MK2, a critical downstream kinase in the p38 MAPK signaling pathway.[1][2] This pathway is a key regulator of inflammatory responses, primarily through the control of pro-inflammatory cytokine production, such as Tumor Necrosis Factor alpha (TNFα) and Interleukin-6 (IL-6).[3] Validating that this compound effectively engages and inhibits MK2 within a cellular context is crucial for understanding its biological effects and therapeutic potential.
The p38/MK2 Signaling Pathway
The p38 MAPK pathway is activated by cellular stressors and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates MK2.[3] Activated MK2, in turn, phosphorylates several downstream substrates, including Heat Shock Protein 27 (HSP27) and Tristetraprolin (TTP), leading to increased stability of TNFα mRNA and subsequent cytokine production.[3] Inhibition of MK2 by this compound is designed to block these downstream events.
Quantitative Comparison of MK2 Inhibitors
A critical step in validation is comparing the potency of this compound with alternative inhibitors. This provides context for its activity and can help in selecting appropriate tool compounds for further studies. Alternatives include non-ATP competitive inhibitors, which may offer a different selectivity profile.
| Compound | Target | Mechanism | Biochemical IC₅₀ / Kᵢ | Cellular Potency (TNFα IC₅₀) | Reference |
| This compound | MK2, PRAK, MK3 | ATP-Competitive | 5.2 nM (MK2 IC₅₀), 3 nM (Kᵢ) | 160 nM (U937 cells) | [1][2][4] |
| MK2 Inhibitor IV | MK2 | Non-ATP Competitive | 110 nM (IC₅₀) | 4.4 µM (THP-1 cells, TNFα) | [3] |
| ATI-450 | p38/MK2 complex | Substrate-Selective | N/A (Inhibits complex formation) | Potent TNFα, IL-1β, IL-6, IL-8 reduction | [5] |
Methodologies for Validating Target Engagement
A multi-pronged approach using orthogonal assays is recommended to confidently validate target engagement.
-
Direct Target Binding in Cells:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile, which can be detected by Western blot or mass spectrometry.[6]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[7][8] Competitive displacement of the tracer by an inhibitor like this compound results in a loss of BRET signal, allowing for quantitative measurement of intracellular affinity.[7][8]
-
-
Downstream Substrate Phosphorylation:
-
Functional Cellular Assays:
Experimental Protocols
Western Blot for Phospho-HSP27 Inhibition
This protocol details how to assess the inhibition of MK2's downstream target, HSP27, in a cellular context.
-
Cell Culture and Treatment:
-
Plate U937 human monocytic cells at a density of 1 x 10⁶ cells/mL and allow them to differentiate with phorbol 12-myristate 13-acetate (PMA), if required by the specific cell line protocol.
-
Pre-treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 30 minutes to activate the p38/MK2 pathway.[9]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27 (Ser78/Ser82), total HSP27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-HSP27 signal to total HSP27 and the loading control.
-
Plot the normalized p-HSP27 levels against the concentration of this compound to determine the IC₅₀ value. The inhibition of p-HSP27 should correlate with the inhibition of TNFα production.[1]
-
Cellular TNFα Inhibition Assay
This protocol measures the functional outcome of MK2 inhibition by quantifying the reduction in TNFα secretion.
-
Cell Culture and Treatment:
-
Cytokine Measurement:
-
Incubate the cells for 4 hours (for U937 cells) or 16 hours (for PBMCs).[2]
-
Pellet the cells by centrifugation and collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercially available ELISA or Meso Scale Discovery (MSD) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNFα provided in the kit.
-
Calculate the concentration of TNFα in each sample.
-
Plot the TNFα concentration against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
By employing these comparative methodologies and detailed protocols, researchers can rigorously validate the cellular target engagement of this compound, providing a solid foundation for its use as a chemical probe and for further drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
PF-3644022: A Comparative Analysis of Cross-reactivity within the MAPK Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor PF-3644022's performance against its intended target, Mitogen-activated protein kinase-activated protein kinase 2 (MK2), and its cross-reactivity with other components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following data and experimental protocols are compiled from published research to facilitate informed decisions in drug discovery and development projects.
This compound is a potent, ATP-competitive inhibitor of MK2 with a high degree of selectivity.[1][2][3] Extensive kinase profiling has demonstrated its minimal off-target activity against a broad panel of human kinases, establishing it as a valuable tool for studying the specific role of MK2 in various cellular processes, particularly in inflammation.[1][4]
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against its primary target, MK2, and other closely related kinases. The compound exhibits significantly lower potency against other members of the MAPK-activated protein kinase (MAPKAPK) family and key upstream kinases in the MAPK pathway.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MK2 |
| MK2 (MAPKAPK2) | 5.2 | 1 |
| PRAK (MK5) | 5.0 | ~1 |
| MK3 (MAPKAPK3) | 53 | ~10 |
| MNK2 | 148 | ~28 |
| MNK1 | 3,000 | >570 |
| MSK1 | >1,000 | >190 |
| MSK2 | >1,000 | >190 |
| RSK1-4 | >1,000 | >190 |
| Data compiled from multiple sources.[5][6] |
Further studies profiling this compound against a panel of 200 human kinases at a concentration of 1 µM revealed that only 16 kinases exhibited greater than 50% inhibition, for which IC50 values were subsequently determined.[1] This underscores the high selectivity of the compound.
Cross-reactivity with Upstream MAPK Pathway Components
A critical aspect of a selective kinase inhibitor is its lack of activity against upstream signaling components. Experimental data confirms that this compound does not inhibit the phosphorylation of key upstream MAP kinases, including p38α, JNK1/2, and ERK, at concentrations where it effectively inhibits MK2 activity.[1] This indicates that this compound's mechanism of action is specifically targeted at the MK2 level within the MAPK signaling cascade.
Caption: MAPK signaling pathway highlighting the specific inhibition of MK2 by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize the selectivity and cross-reactivity of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a panel of kinases.
-
Principle: The assay measures the phosphorylation of a specific substrate by a kinase in the presence and absence of the inhibitor.
-
Procedure:
-
Kinase reactions are performed in a buffer solution containing 20 mM HEPES, 10 mM MgCl2, 1 mM dithiothreitol, 0.01% bovine serum albumin, and 0.0005% Tween 20 (pH 7.5).[3]
-
A fluorescently labeled peptide substrate, such as heat shock protein 27 (HSP27) peptide for MK2, is used.[3]
-
The kinase, substrate, and varying concentrations of this compound are incubated with ATP at a concentration near the Km value for each specific kinase.[3]
-
Reactions are terminated by the addition of EDTA.[3]
-
The phosphorylated and unphosphorylated substrate peptides are separated electrophoretically and quantified using a microfluidic chip-based system (e.g., Caliper LabChip 3000).[3]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Western Blot Analysis for MAPK Pathway Activation
This method assesses the effect of this compound on the phosphorylation status of MAPK pathway components within a cellular context.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a measure of kinase activation.
-
Procedure:
-
Human monocytic U937 cells are pre-treated with varying concentrations of this compound for 1 hour.[1]
-
The cells are then stimulated with lipopolysaccharide (LPS) to activate the MAPK pathway.[1]
-
Following stimulation, cell lysates are prepared.
-
Proteins in the lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of p38, JNK, ERK, and HSP27 (a downstream target of MK2), as well as antibodies for the total levels of these proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of kinase activation.
-
Caption: Workflow for assessing kinase cross-reactivity using cellular Western blot analysis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative In Vitro Analysis of PF-3644022 and BIRB 796
This guide provides a detailed in vitro comparison of two widely studied kinase inhibitors: PF-3644022, a selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), and BIRB 796 (Doramapimod), a potent pan-inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). Both inhibitors target key components of the p38 MAPK signaling pathway, a critical regulator of inflammatory cytokine production. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct biochemical and cellular activities of these compounds.
Introduction to the Inhibitors
This compound is a potent, orally bioavailable, and ATP-competitive inhibitor of MK2.[1][2] MK2 is a direct downstream substrate of p38 kinase, and its inhibition offers a more targeted approach to modulating the inflammatory response, potentially with a different safety profile compared to direct p38 inhibition.[1] this compound has demonstrated good selectivity when profiled against a large panel of human kinases.[1]
BIRB 796 (Doramapimod) is a highly potent, orally active diaryl urea compound that acts as an allosteric inhibitor of p38 MAPK.[3][4] It binds to a unique allosteric pocket on the kinase, stabilizing an inactive conformation (the "DFG-out" motif) that is incompatible with ATP binding.[3][5] This mechanism results in very slow binding kinetics and a high affinity for p38α.[3][6] BIRB 796 inhibits all four p38 MAPK isoforms (α, β, γ, δ).[7][8]
Comparative Data Presentation
The following tables summarize the quantitative in vitro data for this compound and BIRB 796, highlighting their potency against their primary targets and in cellular assays.
Table 1: Biochemical Potency Against Primary Kinase Targets
| Compound | Target Kinase | Assay Type | Potency (IC₅₀) | Potency (Kᵢ / Kₑ) | Citation(s) |
| This compound | MK2 | Enzyme Assay | 5.2 nM | 3 nM (Kᵢ) | [2][9] |
| BIRB 796 | p38α | Cell-free Assay | 38 nM | 0.1 nM (Kₑ in THP-1 cells) | [7][8] |
| p38β | Cell-free Assay | 65 nM | - | [7][8] | |
| p38γ | Cell-free Assay | 200 nM | - | [7][8] | |
| p38δ | Cell-free Assay | 520 nM | - | [7][8] |
Table 2: Selectivity Against Other Kinases
| Compound | Off-Target Kinase | Potency (IC₅₀) | Citation(s) |
| This compound | MK5/PRAK | 5.0 nM | [9][10] |
| MK3 | 53 nM | [9][10] | |
| MNK2 | 148 nM | [9] | |
| MNK-1 | 3,000 nM | [10] | |
| BIRB 796 | B-Raf | 83 nM | [7][8] |
| JNK2α2 | 98 nM | [6] | |
| c-Raf-1 | 1.4 µM | [6] | |
| Abl | 14.6 µM | [7] |
Table 3: Cellular Activity - Inhibition of Cytokine Production
| Compound | Cell Type | Cytokine | Stimulant | Potency (IC₅₀) | Citation(s) |
| This compound | U937 Monocytic Cells | TNFα | LPS | 159 - 160 nM | [1][10][11] |
| Human PBMCs | TNFα | LPS | 160 - 214 nM | [2][10][11] | |
| Human Whole Blood | TNFα | LPS | 1.6 - 1.97 µM | [1][10][11] | |
| Human Whole Blood | IL-6 | LPS | 10.3 µM | [1][9][11] | |
| BIRB 796 | THP-1 Cells | TNFα | LPS | 18 nM | [6] |
| Human Whole Blood | TNFα | LPS | 780 nM | [6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the p38 MAPK signaling cascade and the distinct points of intervention for BIRB 796 and this compound. BIRB 796 prevents the activation of p38 MAPK itself, while this compound acts downstream by inhibiting the activity of MK2.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a typical method for determining the biochemical potency (IC₅₀) of an inhibitor against its target kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase (e.g., recombinant human MK2 or p38α), a specific peptide or protein substrate (e.g., HSP27 for MK2), and necessary cofactors (e.g., MgCl₂).
-
Inhibitor Addition: Serially dilute the test compound (this compound or BIRB 796) in DMSO and add to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells. For ATP-competitive inhibitors like this compound, the ATP concentration is typically kept at or near the Kₘ value.[12]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. This is often done by measuring the amount of phosphorylated substrate using methods such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]
-
Luminescence-based Assay: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates light.
-
Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation induces a change in signal.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular TNFα Inhibition Assay
This protocol describes a common cell-based assay to measure an inhibitor's ability to block inflammatory cytokine production.
-
Cell Culture: Culture human monocytic cell lines like U937 or THP-1 in appropriate media.[1][6] Alternatively, isolate human peripheral blood mononuclear cells (PBMCs).[10]
-
Plating: Seed the cells into 96-well culture plates at a predetermined density.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound, BIRB 796, or vehicle control (DMSO) to the wells. Pre-incubate the cells with the compounds for approximately 30-60 minutes.[7]
-
Stimulation: Induce cytokine production by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS), to each well (except for the unstimulated control).[1][11]
-
Incubation: Incubate the plates for a period that allows for peak cytokine expression, which can range from 4 to 24 hours.[11]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNFα in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of TNFα inhibition against the inhibitor concentration.
Summary of Comparative Analysis
-
Mechanism of Action: The most significant difference lies in their mechanism. This compound is a classic ATP-competitive inhibitor targeting the downstream kinase MK2.[1] In contrast, BIRB 796 is an allosteric inhibitor that binds to p38 MAPK, preventing its activation by upstream kinases.[3][13] This difference is functionally important; studies have shown that BIRB 796, but not this compound, reduces the level of phosphorylated (active) p38 MAPK.[14]
-
Target Specificity: this compound is highly selective for MK2, though it also potently inhibits the closely related kinase MK5/PRAK.[9][10] BIRB 796 is a pan-p38 inhibitor, acting on all four isoforms, but also shows activity against other kinases like B-Raf and JNK2 at higher concentrations.[6][7]
-
Cellular Potency: In cellular assays measuring the inhibition of TNFα production, the allosteric p38 inhibitor BIRB 796 demonstrates higher potency (IC₅₀ = 18 nM in THP-1 cells) compared to the MK2 inhibitor this compound (IC₅₀ ≈ 160 nM in U937/PBMCs).[1][6][10] This suggests that in these cellular systems, direct inhibition of the upstream p38 kinase is a more potent method of blocking this specific downstream output.
-
Downstream Signaling Effects: The choice of inhibitor can lead to different downstream consequences. Because p38 MAPK has substrates other than MK2 (e.g., MSK1/2, which can regulate the anti-inflammatory cytokine IL-10), inhibiting p38 directly with BIRB 796 may have broader effects than the more targeted inhibition of MK2 by this compound.[14] For instance, one study showed that BIRB-796 potently inhibited IL-10 production, whereas this compound had a much weaker effect.[14]
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. opnme.com [opnme.com]
- 6. p38 MAP Kinase Inhibitor X, BIRB 796 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of PF-3644022 and Other Commercially Available MK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in inflammatory responses. It is a downstream substrate of p38 MAPK and is involved in the biosynthesis of pro-inflammatory cytokines such as TNF-α, making it an attractive therapeutic target for a range of inflammatory diseases.[1][2] This guide provides a head-to-head comparison of PF-3644022, a potent MK2 inhibitor, with other commercially available MK2 inhibitors, supported by experimental data to aid in the selection of the most appropriate compound for research and development.
Performance Comparison of MK2 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected commercially available MK2 inhibitors. The data highlights their potency in biochemical and cellular assays, as well as their selectivity against other kinases.
| Inhibitor | Mechanism of Action | MK2 IC50/Ki | Cellular Potency (TNF-α Inhibition IC50) | Key Selectivity Information |
| This compound | ATP-competitive | IC50: 5.2 nM, Ki: 3 nM[3] | 160 nM (U937 cells)[3][4] | Inhibits MK3 (IC50: 53 nM) and PRAK (IC50: 5.0 nM). Highly selective against a panel of over 200 other kinases.[5] |
| MK2 Inhibitor III (MK2-IN-3) | ATP-competitive | IC50: 8.5 nM[1][6] | 4.4 µM (U937 cells)[1][7] | Less potent against MK3 (IC50: 210 nM) and MK5 (IC50: 81 nM).[7] Weak or inactive against several other kinases.[7] |
| MK2 Inhibitor IV | Non-ATP competitive | IC50: 0.11 µM[5][8] | 4.4 µM (THP-1 cells, TNF-α), 5.2 µM (THP-1 cells, IL-6)[8] | Highly selective; in a panel of 150 protein kinases, only significantly inhibited CK1γ3 at concentrations greater than 50%.[5] |
| Gamcemetinib (CC-99677) | Covalent, irreversible | IC50: 156.3 nM[2][3] | EC50: 89 nM (HSP27 phosphorylation)[3][9] | Information on broad kinase panel selectivity is limited in the provided results. |
| Zunsemetinib (ATI-450) | p38α/MK2 pathway inhibitor | Not directly reported as an IC50 against isolated MK2. It selectively blocks the p38α activation of MK2.[10][11] | Reduces IL-1β secretion (0.4 nM - 1 µM in PBMCs).[10][12] | Spares p38α activation of other effectors like PRAK and ATF2.[10][12] |
Signaling Pathway and Experimental Workflow
To understand the context of MK2 inhibition, the following diagrams illustrate the MK2 signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: Simplified MK2 signaling pathway illustrating the activation cascade and points of inhibition.
Caption: General experimental workflow for the evaluation of MK2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
MK2 Kinase Activity Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MK2.
-
Reagents and Materials:
-
Recombinant active MK2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for MK2)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10 mM ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
1% Phosphoric acid
-
Scintillation counter and cocktail
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a reaction tube, combine the diluted test compound, recombinant MK2 enzyme, and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
-
TNF-α Production Inhibition Assay in U937 Cells
This cellular assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
-
Reagents and Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed U937 cells in a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.
-
Hsp27 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of the phosphorylation of Hsp27, a direct downstream substrate of MK2, in cells.
-
Reagents and Materials:
-
A suitable cell line (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, Sorbitol, or LPS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Hsp27 (Ser82) and anti-total Hsp27
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1 hour.
-
Stimulate the cells with an appropriate agent (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38/MK2 pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-Hsp27 (Ser82).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Hsp27 to normalize for protein loading.
-
Quantify the band intensities and calculate the inhibition of Hsp27 phosphorylation to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective ATP-competitive inhibitor of MK2.[3] When compared to other commercially available inhibitors, it demonstrates superior potency in biochemical assays. While its cellular potency for TNF-α inhibition is notable, other compounds like Gamcemetinib show high cellular efficacy in inhibiting Hsp27 phosphorylation.[3][9] The choice of inhibitor will depend on the specific research needs, including the desired mechanism of action (ATP-competitive vs. non-ATP competitive or covalent) and the specific cellular context being investigated. The experimental protocols provided offer a starting point for the in-house evaluation and comparison of these and other MK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CC-99677 | HSP | MAPK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
Evaluating the Therapeutic Index of PF-3644022 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of PF-3644022, a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). The performance of this compound is evaluated against alternative inhibitors targeting the p38/MK2 signaling pathway, including the covalent MK2 inhibitor CC-99677 and the p38 MAPK inhibitor BIRB-796 (Doramapimod). This objective comparison is supported by experimental data from various preclinical models to aid researchers in their drug development efforts.
Executive Summary
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Mechanism of Action | IC50 / Ki | Selectivity Highlights | Reference |
| This compound | MK2 | ATP-Competitive | IC50: 5.2 nM, Ki: 3 nM | >100-fold selective against a panel of 200 kinases. Also inhibits MK3 (IC50: 53 nM) and PRAK (IC50: 5.0 nM). | [2] |
| CC-99677 | MK2 | Covalent, Irreversible | Not explicitly reported | Selective targeted covalent inhibitor. | [5] |
| BIRB-796 | p38α/β/γ/δ MAPK | Allosteric | IC50: 38-520 nM, Kd: 0.1 nM (p38α) | 330-fold greater selectivity for p38α vs JNK2. |
Table 2: Cellular Activity in Preclinical Models
| Compound | Cell Line / System | Assay | IC50 / EC50 | Reference |
| This compound | Human U937 cells | LPS-induced TNFα production | 160 nM | [1] |
| Human Whole Blood | LPS-induced TNFα production | 1.6 µM | [1] | |
| Human Whole Blood | LPS-induced IL-6 production | 10.3 µM | [1] | |
| CC-99677 | Human Monocytes | LPS-induced TNFα production | Strong concentration-dependent inhibition | [3] |
| Human Macrophages | LPS-induced TNFα production | Strong concentration-dependent inhibition | [3] | |
| BIRB-796 | THP-1 cells | LPS-induced TNFα production | Potent inhibition |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Endpoint | ED50 / Effective Dose | Reference |
| This compound | Rat LPS-induced TNFα | TNFα inhibition | 6.9 mg/kg (oral) | [1] |
| Rat Streptococcal Cell Wall-induced Arthritis | Paw swelling inhibition | 20 mg/kg (oral, twice daily) | [2] | |
| CC-99677 | Rat model of ankylosing spondylitis | Amelioration of disease | Efficacious (oral) | [5] |
| Murine model of psoriasis and psoriatic arthritis | Reduction in Psoriatic Arthritis Severity Index | Dose-dependent reduction | ||
| BIRB-796 | Mouse LPS-stimulated TNFα synthesis | TNFα inhibition | 65% inhibition at 10 mg/kg (oral) | |
| Mouse Collagen-induced arthritis | Arthritis severity inhibition | 63% inhibition at 30 mg/kg (oral, qd) |
Table 4: Preclinical Therapeutic Index Evaluation
| Compound | Efficacy Summary | Toxicology and Safety Summary | Therapeutic Index (Qualitative) | Reference |
| This compound | Potent in vitro and in vivo efficacy in rat inflammation models. | Limited public data. A study noted acute hepatotoxicity in dogs. | To be determined pending comprehensive toxicology data. | [6] |
| CC-99677 | Efficacious in rat and murine models of inflammatory disease. | Well-tolerated in a first-in-human multiple ascending-dose study in healthy volunteers. | Appears favorable based on early clinical safety data. | [3][4][5] |
| BIRB-796 | Efficacious in mouse models of inflammation and arthritis. | Associated with hepatotoxicity and other adverse events in clinical trials, leading to developmental challenges. | Limited by clinical toxicity. |
Experimental Protocols
MK2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit MK2 kinase activity.
Methodology:
-
A recombinant human MK2 enzyme is used.
-
A fluorescently labeled peptide substrate, such as a heat shock protein 27 (HSP27) peptide, is utilized.
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis.
-
The amount of phosphorylated substrate is quantified using a microfluidic chip-based instrument.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
LPS-Induced TNFα Production in Rats
Objective: To evaluate the in vivo efficacy of a test compound in a model of acute inflammation.
Methodology:
-
Male Lewis rats are used.
-
Animals are fasted overnight prior to the experiment.
-
The test compound is administered orally at various doses.
-
After a specified time (e.g., 1 hour), lipopolysaccharide (LPS) from E. coli is injected intraperitoneally to induce an inflammatory response.
-
Blood samples are collected at a peak time point for TNFα production (e.g., 90 minutes post-LPS).
-
Plasma is separated, and TNFα levels are measured using an enzyme-linked immunosorbent assay (ELISA).
-
The dose-dependent inhibition of TNFα production is calculated, and the ED50 value is determined.
Streptococcal Cell Wall-Induced Arthritis in Rats
Objective: To assess the in vivo efficacy of a test compound in a model of chronic arthritis.
Methodology:
-
A sterile aqueous suspension of peptidoglycan-polysaccharide from Group A streptococci is prepared.
-
A single intraperitoneal injection of the streptococcal cell wall suspension is administered to female Lewis rats to induce arthritis.
-
The development of arthritis is monitored by measuring paw volume or scoring clinical signs of inflammation.
-
Treatment with the test compound or vehicle is initiated after the onset of arthritis.
-
Paw volume and clinical scores are assessed regularly throughout the study.
-
At the end of the study, histological analysis of the joints can be performed to evaluate cartilage and bone erosion.
-
The efficacy of the compound is determined by its ability to reduce paw swelling and improve histological parameters compared to the vehicle-treated group.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of a test compound on cultured cells.
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 for cytotoxicity can be calculated.
Mandatory Visualization
Caption: The p38/MK2 signaling pathway and points of intervention by inhibitors.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of PF-3644022 and Novel MK2 Inhibitors for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway is a critical regulator of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Its central role in inflammation has made it an attractive target for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. PF-3644022 is a well-characterized, potent, and selective ATP-competitive inhibitor of MK2 that has served as a valuable tool for preclinical research. However, the quest for inhibitors with improved potency, selectivity, and alternative mechanisms of action is ongoing. This guide provides a comparative overview of this compound against a selection of novel MK2 inhibitors, offering a snapshot of the current landscape for researchers in the field.
Potency and Selectivity Comparison
The following table summarizes the biochemical and cellular potency of this compound and several novel MK2 inhibitors. This data, gathered from publicly available sources, highlights the diverse approaches being taken to target this key inflammatory kinase.
| Inhibitor | Mechanism of Action | Biochemical Potency (MK2) | Cellular Potency (TNF-α Inhibition) | Key Selectivity Notes |
| This compound | ATP-competitive | IC50: 5.2 nM, Ki: 3 nM[1][2] | IC50: 160 nM (in U937 cells & PBMCs)[2][3] | Also inhibits PRAK (IC50: 5.0 nM) and MK3 (IC50: 53 nM).[1] Selective against a panel of 200 other kinases.[3] |
| ATI-450 (Zunsemetinib) | p38α/MK2 pathway inhibitor (targets the p38/MK2 complex interface)[4][5] | Indirectly inhibits MK2 activation by p38. | Dose-dependent inhibition of TNF-α, IL-1β, and IL-8.[6] | Selective for the MK2 pathway over other p38 MAPK-mediated pathways.[4][5] |
| CC-99677 | Irreversible, Covalent | Not explicitly stated in terms of IC50, but demonstrates high target occupancy.[2][7] | Potent, concentration-dependent inhibition of TNF-α, IL-6, and IL-1β in monocytes and macrophages.[2][8] | Covalently binds to cysteine 140 in the ATP binding site of MK2.[9] |
| Matchpoint Therapeutics Compound | Not specified | IC50 < 5 nM (in ADP-Glo assays)[10] | IC50 < 20 nM (in LPS-induced PBMCs)[10] | Diazepino-thieno-quinoxaline compound.[10] |
| MMI-0100 | Cell-permeant peptide inhibitor | Not specified in terms of IC50. | Suppresses IL-6 expression.[3][11] | A peptide-based inhibitor with a distinct mechanism from small molecules.[3][11] |
Experimental Protocols
The data presented in this guide are derived from a variety of standard biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
MK2 Kinase Assay (Biochemical Potency)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MK2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified MK2 enzyme.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the MK2 enzyme. The amount of product formed (phosphorylated substrate or ADP) is quantified, typically using luminescence-based methods like ADP-Glo™.
-
General Procedure:
-
A solution of purified recombinant MK2 enzyme is prepared in a kinase assay buffer.
-
The test compound is serially diluted to various concentrations.
-
The enzyme is incubated with the test compound for a predetermined period.
-
The kinase reaction is initiated by the addition of a mixture of a peptide substrate (e.g., HSP27tide) and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of ADP produced is measured using a detection reagent such as ADP-Glo™, which converts ADP to ATP and then generates a luminescent signal via a luciferase reaction.
-
The luminescence is read on a microplate reader.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Lipopolysaccharide (LPS)-Induced TNF-α Inhibition Assay (Cellular Potency)
This cell-based assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells.
-
Objective: To determine the IC50 of a test compound for the inhibition of TNF-α production in a cellular context.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells such as peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., U937, THP-1, RAW 264.7), leading to the production and secretion of TNF-α. The amount of TNF-α in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).
-
General Procedure:
-
Human PBMCs are isolated from whole blood, or a suitable monocytic cell line is cultured.
-
Cells are plated in a multi-well plate and pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a fixed concentration of LPS to induce TNF-α production.
-
After an incubation period (typically 4-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
IC50 values are determined by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
-
HSP27 Phosphorylation Assay (Target Engagement Biomarker)
Heat shock protein 27 (HSP27) is a downstream substrate of MK2. Measuring the phosphorylation of HSP27 serves as a proximal biomarker for MK2 activity in cells.
-
Objective: To assess the ability of a compound to inhibit the phosphorylation of HSP27 at specific sites (e.g., Ser82) in response to a stimulus.
-
Principle: Upon activation of the p38/MK2 pathway, MK2 directly phosphorylates HSP27. The level of phosphorylated HSP27 (p-HSP27) can be quantified using methods such as Western blotting or specific ELISA kits.
-
General Procedure (ELISA-based):
-
Cells (e.g., U937) are plated and treated with serially diluted test compounds.
-
The cells are then stimulated with an agent that activates the p38/MK2 pathway (e.g., LPS or sorbitol).
-
After stimulation, the cells are lysed to release the cellular proteins.
-
The total protein concentration in the lysates is determined to ensure equal loading.
-
The amount of p-HSP27 in the cell lysates is measured using a sandwich ELISA kit. This typically involves capturing total HSP27 and then detecting the phosphorylated form with a specific antibody.
-
The signal is read on a microplate reader.
-
The inhibition of HSP27 phosphorylation is calculated relative to stimulated cells without any inhibitor.
-
Visualizations
Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the MK2 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The p38/MK2 signaling cascade leading to inflammation.
Caption: A generalized workflow for the discovery and characterization of novel MK2 inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. CC-99677: A Novel, Oral, Selective MK2 Inhibitor with Sustainable Multi-Cytokine Inhibition for the Treatment of Ankylosing Spondylitis and Other Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 8. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matchpoint Therapeutics divulges new MK2 inhibitors | BioWorld [bioworld.com]
- 11. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with MMI-0100 reduces intimal hyperplasia ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PF-3644022
Topic: Personal Protective Equipment for Handling PF-3644022
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound, a potent and selective ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2][3] Adherence to these guidelines is critical to ensure personal safety and maintain a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound with potential health hazards that are not yet fully characterized. Therefore, it is imperative to handle it with the utmost care, treating it as a hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid form or in solution.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[4] |
| Hand Protection | Nitrile or Neoprene Gloves | Two pairs of chemotherapy-rated gloves are recommended, with the outer glove being changed immediately upon contamination.[4][5] |
| Body Protection | Impervious Laboratory Coat or Gown | A disposable, solid-front, back-closing gown is preferred to prevent contamination of personal clothing.[4] |
| Respiratory Protection | N95 or Higher-Rated Respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[4] |
Operational and Disposal Plans
Engineering Controls: All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation exposure.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the designated work area within the fume hood is clean and decontaminated. Cover the work surface with disposable, absorbent bench paper.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a disposable weigh boat within the fume hood. Use anti-static tools if necessary. Avoid any actions that could generate dust.
-
Solubilization: To prepare a solution, add the solvent to the solid slowly and cap the vial securely. Gentle vortexing or sonication may be used to aid dissolution. This compound is soluble in DMSO.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and user's initials.
-
Storage: Store the solid compound and stock solutions in a tightly sealed container at the recommended temperature. This compound is typically stored at +4°C. For long-term storage of stock solutions, -20°C or -80°C is recommended.[2]
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management:
In the event of a spill, evacuate the immediate area and alert others. For a small spill, and if properly trained and equipped, use a chemical spill kit to absorb the material. Wear appropriate PPE, including a respirator. Decontaminate the area with a suitable cleaning agent (e.g., 1% sodium hypochlorite solution followed by 70% ethanol). For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.
Disposal Plan:
All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Unused solid compound and solutions should also be disposed of as hazardous waste. Do not dispose of this chemical down the drain.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
This compound has a molecular weight of 374.46 g/mol . To prepare a 10 mM stock solution:
-
Weigh out 3.74 mg of this compound powder in a chemical fume hood.
-
Add 1 mL of fresh, anhydrous DMSO to the vial containing the powder.
-
Cap the vial and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on MK2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
